Product packaging for 3-Benzylsulfamoyl-benzoic acid(Cat. No.:CAS No. 7326-77-4)

3-Benzylsulfamoyl-benzoic acid

Cat. No.: B1331076
CAS No.: 7326-77-4
M. Wt: 291.32 g/mol
InChI Key: IPSYRXPRMAIAKO-UHFFFAOYSA-N
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Description

3-Benzylsulfamoyl-benzoic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of lysophosphatidic acid (LPA) signaling pathways. This benzoic acid derivative, with the molecular formula C₂₁H₁₈N₂O₅S and a molecular weight of 410.44 g/mol, is characterized by the presence of both a sulfamoyl and a benzylamine functional group on its aromatic ring . Compounds within the sulfamoyl benzoic acid (SBA) class have been identified as potent and specific agonists for the LPA2 G protein-coupled receptor (GPCR) . LPA2 receptor activation is known to mediate antiapoptotic and barrier-protective effects in tissues such as the gut, making it a promising target for the development of therapeutics aimed at mitigating programmed cell death caused by radiation and chemotherapeutic agents . Researchers can utilize this compound to explore these complex signaling mechanisms. Its structure serves as a key scaffold for investigating receptor-ligand interactions through computational docking studies and for establishing structure-activity relationships (SAR) to guide the design of novel bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO4S B1331076 3-Benzylsulfamoyl-benzoic acid CAS No. 7326-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSYRXPRMAIAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350635
Record name 3-Benzylsulfamoyl-benzoic acid
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Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7326-77-4
Record name 3-[[(Phenylmethyl)amino]sulfonyl]benzoic acid
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Record name 3-Benzylsulfamoyl-benzoic acid
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Record name 3-(benzylsulfamoyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzylsulfamoyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-benzylsulfamoyl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the probable synthetic route, experimental protocols based on established chemical principles, and the expected analytical data for the key compounds involved.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of benzoic acid to produce the key intermediate, 3-(chlorosulfonyl)benzoic acid. This is followed by the reaction of the sulfonyl chloride intermediate with benzylamine to yield the final product, this compound.

The overall reaction scheme is as follows:

Synthesis_Pathway benzoic_acid Benzoic Acid chlorosulfonyl_benzoic_acid 3-(Chlorosulfonyl)benzoic Acid benzoic_acid->chlorosulfonyl_benzoic_acid Chlorosulfonic Acid benzylsulfamoyl_benzoic_acid This compound chlorosulfonyl_benzoic_acid->benzylsulfamoyl_benzoic_acid Benzylamine

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This procedure describes the chlorosulfonation of benzoic acid.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

  • Cool the flask in an ice bath.

  • Slowly and portion-wise, add benzoic acid to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of this compound

This procedure outlines the reaction of 3-(chlorosulfonyl)benzoic acid with benzylamine.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Benzylamine

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve 3-(chlorosulfonyl)benzoic acid in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add a base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzylamine in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with dilute hydrochloric acid to remove excess benzylamine and pyridine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Benzoic AcidC₇H₆O₂122.12122.465-85-0
3-(Chlorosulfonyl)benzoic AcidC₇H₅ClO₄S220.63128-1304025-64-3
This compoundC₁₄H₁₃NO₄S291.32Not Available7326-77-4

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation start1 Mix Benzoic Acid and Chlorosulfonic Acid react1 Heat Reaction Mixture start1->react1 workup1 Quench with Ice and Filter react1->workup1 intermediate Isolate 3-(Chlorosulfonyl)benzoic Acid workup1->intermediate start2 Dissolve Intermediate in Solvent with Base intermediate->start2 react2 Add Benzylamine start2->react2 workup2 Acid Wash and Extraction react2->workup2 purify Recrystallization workup2->purify final_product Obtain Pure this compound purify->final_product

Caption: General experimental workflow for the synthesis of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Benzylsulfamoyl-benzoic Acid

This technical guide provides a detailed overview of the core physicochemical properties of this compound (CAS Number: 7326-77-4). The information herein is compiled for use in research, drug development, and scientific applications, offering key data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄SSanta Cruz Biotechnology[1]
Molecular Weight 291.32 g/mol Santa Cruz Biotechnology[1]
CAS Number 7326-77-4Santa Cruz Biotechnology[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Aqueous Solubility Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[2]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube to a height of 1-2 mm.[3] The tube's closed end is tapped gently on a hard surface to ensure the sample is tightly packed.[4]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus alongside a calibrated thermometer. Modern apparatuses often use a heated metal block and a digital thermometer.[2]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point. A slower ramp rate ensures thermal equilibrium and an accurate reading.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[2] For pure compounds, this range is typically sharp (0.5-1.0°C).

  • Recording: The melting point is recorded as a range of these two temperatures.[2]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the maximum amount of a solute that can dissolve in a solvent at a constant temperature.[5][6]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed container (e.g., a flask).

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6] The temperature must be strictly controlled throughout the experiment.[5]

  • Phase Separation: After equilibration, the mixture is allowed to stand, permitting the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid, often by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/L).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of a compound.[7][8]

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM).[7]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[7] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[7]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffering region on the curve where the concentrations of the acid and its conjugate base are equal.[9] This point corresponds to the inflection point of the sigmoid curve.[8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures the lipophilicity of a compound, defined as its distribution ratio between an organic (n-octanol) and an aqueous phase.[10][11]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD determination) are mixed and shaken vigorously to pre-saturate each phase with the other.[12][13] The two phases are then allowed to separate completely.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two immiscible layers until equilibrium is reached.[12]

  • Phase Separation: The mixture is allowed to stand until the layers have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and aqueous layers is measured using an appropriate analytical method, such as HPLC-UV.[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

G cluster_physchem Physicochemical Characterization Workflow start Start: Compound Synthesis & Purification structure Structural Confirmation (NMR, MS) start->structure Initial Sample purity Purity Assessment (HPLC, LC-MS) structure->purity melting_point Melting Point Determination purity->melting_point Purity >95% solubility Aqueous Solubility (Shake-Flask) purity->solubility pka pKa Determination (Potentiometric Titration) purity->pka logp LogP Determination (Shake-Flask) purity->logp data_analysis Data Analysis & Reporting melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 3-(Benzylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Structure

3-(Benzylsulfamoyl)benzoic acid is an aromatic carboxylic acid containing a benzyl-substituted sulfonamide group at the meta position. This structure combines the features of benzoic acid, a common scaffold in medicinal chemistry, with a sulfonamide linkage, a well-known pharmacophore.

IUPAC Name: 3-[(Benzylamino)sulfonyl]benzoic acid

Structure: Chemical structure of 3-(Benzylsulfamoyl)benzoic acid

Physicochemical Properties

Quantitative experimental data for 3-(Benzylsulfamoyl)benzoic acid is scarce. The following table summarizes key computed properties and experimental data from close structural analogs for comparison.

PropertyValue (3-(Benzylsulfamoyl)benzoic acid)Analog Compound & ValueCitation
Molecular Formula C₁₄H₁₃NO₄S3-(Phenylsulfamoyl)benzoic acid: C₁₃H₁₁NO₄S[1]
Molecular Weight 291.31 g/mol 3-(Phenylsulfamoyl)benzoic acid: 277.30 g/mol [1]
CAS Number Not Assigned3-(Phenylsulfamoyl)benzoic acid: 1576-45-0[1]
3-Sulfamoylbenzoic acid: 636-76-0[2][3]
XLogP3 (Predicted) ~2.5-3.03-(Phenylsulfamoyl)benzoic acid: 2.1[1]
Hydrogen Bond Donors 23-(Phenylsulfamoyl)benzoic acid: 2[1]
Hydrogen Bond Acceptors 53-(Phenylsulfamoyl)benzoic acid: 5[1]
Appearance White to off-white solid (Predicted)3-Sulfamoylbenzoic acid: White crystal or crystalline powder[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone (Predicted)3-Sulfamoylbenzoic acid: Soluble in water and some organic solvents[4]

Potential Biological Activity and Applications

While this specific molecule is not extensively studied, the sulfonamide class of compounds is known for a vast range of pharmacological activities.[5][6] N-benzylsulfonamide derivatives, in particular, have been investigated for several therapeutic applications.

  • Antimicrobial Activity: Many sulfonamide derivatives exhibit antibacterial and antifungal properties.[5][6][7] They often act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in microorganisms.

  • Anti-inflammatory Properties: Certain benzenesulfonamide derivatives have shown potent anti-inflammatory effects.[7]

  • Antihyperlipidemic Activity: Studies on N-benzylsulfamates and benzylsulfonamides have demonstrated their ability to lower serum cholesterol and triglyceride levels in animal models.[8]

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors, which have applications as diuretics and for treating glaucoma.[9]

Given these precedents, 3-(Benzylsulfamoyl)benzoic acid serves as a valuable scaffold for medicinal chemists to synthesize and screen for novel therapeutic agents.

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and characterization of 3-(Benzylsulfamoyl)benzoic acid.

The most direct synthesis route involves the reaction of 3-(Chlorosulfonyl)benzoic acid with benzylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl chloride group.

Reaction Scheme: C₆H₄(COOH)(SO₂Cl) + C₆H₅CH₂NH₂ → C₆H₄(COOH)(SO₂NHCH₂C₆H₅) + HCl

Materials and Equipment:

  • 3-(Chlorosulfonyl)benzoic acid

  • Benzylamine

  • Pyridine or Triethylamine (as an HCl scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(Chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.1 equivalents). Subsequently, add benzylamine (1 equivalent) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and pyridine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 3-(Benzylsulfamoyl)benzoic acid.[10]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. Determine the melting point.

This protocol outlines a general method to screen the synthesized compound for its Minimum Inhibitory Concentration (MIC) against bacterial strains.

Materials and Equipment:

  • Synthesized 3-(Benzylsulfamoyl)benzoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37 °C)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., at 10 mg/mL).

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and evaluation of 3-(Benzylsulfamoyl)benzoic acid.

Synthesis_Workflow start Start Materials: - 3-(Chlorosulfonyl)benzoic acid - Benzylamine reaction Reaction: 1. Dissolve in DCM 2. Add Base (Pyridine) 3. Add Benzylamine at 0°C 4. Stir at RT for 4-6h start->reaction workup Aqueous Work-up: 1. Wash with 1M HCl 2. Wash with Water/Brine 3. Dry (MgSO4) reaction->workup purify Purification: 1. Evaporate Solvent 2. Recrystallize from Ethanol/Water workup->purify product Final Product: 3-(Benzylsulfamoyl)benzoic acid purify->product characterize Characterization: - NMR, IR, MS - Melting Point product->characterize

Caption: Proposed workflow for the synthesis and purification of the title compound.

Screening_Workflow synthesis Compound Synthesis & Purification stock_prep Prepare Stock Solution (in DMSO) synthesis->stock_prep serial_dil Serial Dilution in 96-Well Plate stock_prep->serial_dil inoculation Inoculate Plate serial_dil->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation results Determine MIC (Minimum Inhibitory Concentration) incubation->results

Caption: General workflow for in vitro antimicrobial screening (MIC assay).

References

The Biological Potential of 3-Benzylsulfamoyl-benzoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Benzylsulfamoyl-benzoic acid and its derivatives represent a promising scaffold with a diverse range of potential biological activities. While direct studies on this compound are limited, extensive research on its close analogs and derivatives has revealed significant inhibitory effects in key therapeutic areas, including cancer, inflammation, and infectious diseases. This technical guide consolidates the existing data on related compounds to illuminate the potential of this chemical entity.

Derivatives of sulfamoyl-benzoic acid have demonstrated notable efficacy as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in pathological conditions such as thrombosis, diabetes, inflammation, and cancer.[1] Furthermore, the broader class of benzenesulfonamide derivatives has shown potential as antimicrobial and anti-inflammatory agents.[2][3][4] Analogs where a phenyl group replaces the benzyl group have been identified as modulators of endoplasmic reticulum aminopeptidases (ERAP), which are crucial in the immune response.[5] Additionally, benzyl and benzoyl benzoic acid derivatives have been explored as inhibitors of bacterial RNA polymerase-sigma factor interaction, highlighting their potential as antimicrobials.[6]

Quantitative Bioactivity of this compound Derivatives

The following table summarizes the quantitative bioactivity data for derivatives of this compound. It is important to note that these data are for structurally related compounds and serve as an indicator of the potential activity of the parent compound.

CompoundTargetAssayActivity (IC50)Reference
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase2Enzyme Inhibition Assay0.29 ± 0.07 µM[1]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase1Enzyme Inhibition Assay2.88 ± 0.13 μM[1]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase3Enzyme Inhibition Assay0.72 ± 0.11 μM[1]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase8Enzyme Inhibition Assay0.28 ± 0.07 μM[1]
A benzenesulphonamide derivative (Compound 4e)Antioxidant ActivityDPPH Assay0.3287 mg/mL[2]

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of its derivatives, this compound could potentially target several key biological pathways:

  • h-NTPDase Inhibition: Human NTPDases (h-NTPDase1, -2, -3, and -8) are involved in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Their inhibition can impact thrombosis, inflammation, and cancer progression. The sub-micromolar activity of a benzylsulfamoyl derivative against h-NTPDase2 suggests this is a strong potential target.[1]

  • ERAP Modulation: Endoplasmic reticulum aminopeptidases, such as ERAP2, are involved in trimming peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules.[5] Inhibition of ERAP2 is a promising strategy in cancer immunotherapy and for treating autoimmune diseases.[5] Phenylsulfamoyl benzoic acid derivatives have been shown to act as uncompetitive inhibitors of ERAP2.[5]

  • Antimicrobial Activity: Derivatives of benzyl and benzoyl benzoic acid have been shown to inhibit the interaction between bacterial RNA polymerase and its sigma factor, a critical step in bacterial transcription.[6] This mechanism offers a potential avenue for developing new antibiotics. The broader class of benzenesulphonamides also exhibits antimicrobial properties.[2][3][4]

  • Anti-inflammatory and Antioxidant Effects: Benzenesulphonamide derivatives have demonstrated anti-inflammatory and antioxidant activities in vitro.[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research.

h-NTPDase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against human NTPDases.

Materials:

  • Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, -8)

  • ATP, ADP (substrates)

  • Malachite green reagent

  • Tris-HCl buffer

  • Test compounds dissolved in DMSO

Procedure:

  • The reaction is typically performed in a 96-well plate.

  • A reaction mixture is prepared containing Tris-HCl buffer (pH 7.4), CaCl2, and the h-NTPDase enzyme.

  • The test compound at various concentrations is added to the wells.

  • The reaction is initiated by adding the substrate (ATP or ADP).

  • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by adding the malachite green reagent.

  • The absorbance is measured at a specific wavelength (e.g., 630 nm) to quantify the amount of inorganic phosphate released.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

ERAP2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme

  • Fluorogenic peptide substrate (e.g., H-Arg-AMC)

  • Assay buffer (e.g., HEPES buffer with NaCl and ZnCl2)

  • Test compounds dissolved in DMSO

Procedure:

  • The assay is conducted in a 96-well or 384-well plate format.

  • The ERAP2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer.

  • The enzymatic reaction is initiated by adding the fluorogenic peptide substrate.

  • The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • The initial reaction rates are calculated from the linear portion of the fluorescence curves.

  • The IC50 value is determined by fitting the dose-response curve of the compound's inhibitory effect.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

NTPDase_Inhibition_Pathway Potential Impact of h-NTPDase Inhibition cluster_extracellular Extracellular Space cluster_cell Cell ATP ATP/ADP NTPDase h-NTPDases (e.g., NTPDase1, 2, 3, 8) ATP->NTPDase Hydrolysis P2_Receptor P2 Receptors ATP->P2_Receptor Activation Adenosine Adenosine P1_Receptor P1 (Adenosine) Receptors Adenosine->P1_Receptor Activation NTPDase->Adenosine Inhibitor 3-Benzylsulfamoyl- benzoic acid derivative Inhibitor->NTPDase Inhibition Downstream Downstream Signaling (e.g., Ca²⁺ influx, cAMP) P2_Receptor->Downstream P1_Receptor->Downstream Cellular_Response Cellular Response (Thrombosis, Inflammation, Cancer) Downstream->Cellular_Response

h-NTPDase inhibition alters purinergic signaling.

ERAP_Antigen_Presentation ERAP's Role in Antigen Presentation cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Peptide_Precursor Peptide Precursors ERAP ERAP1/ERAP2 Peptide_Precursor->ERAP Trimming Trimmed_Peptide Optimally-trimmed Peptide ERAP->Trimmed_Peptide MHC_I MHC Class I Trimmed_Peptide->MHC_I Loading Peptide_MHC_Complex Peptide-MHC Complex MHC_I->Peptide_MHC_Complex Transport to surface Inhibitor Phenylsulfamoyl benzoic acid analog Inhibitor->ERAP Inhibition APC Antigen Presenting Cell T_Cell CD8+ T Cell TCR T-Cell Receptor TCR->T_Cell Activation Peptide_MHC_Complex->TCR Presentation

ERAP inhibition can modulate the immune response.

Inhibitor_Screening_Workflow General Workflow for Inhibitor Screening start Start: Compound Library primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->primary_screen Inactive Compounds (Re-screen or discard) dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds secondary_assays Secondary Assays (e.g., Selectivity, Mechanism of Action) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt end Preclinical Development lead_opt->end

A typical workflow for identifying and characterizing enzyme inhibitors.

References

An In-depth Technical Guide to 3-Benzylsulfamoyl-benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-benzylsulfamoyl-benzoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Derivatives and analogs of this core structure have been shown to exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics. These compounds have demonstrated efficacy as enzyme inhibitors and receptor modulators, with potential applications in oncology, immunology, and infectious diseases. This guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and experimental evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process commencing with the chlorosulfonation of a benzoic acid precursor, followed by the reaction with a primary or secondary amine to form the sulfonamide, and subsequent modifications if required.

General Synthetic Workflow

The general synthetic route involves two key transformations: the formation of the sulfonamide bond and, in many cases, the subsequent formation of an amide bond from the benzoic acid moiety.

G start 3-Chlorosulfonylbenzoic Acid coupling Sulfonamide Formation (e.g., in pyridine or with TEA) start->coupling amine Benzylamine (or analog) amine->coupling core This compound coupling->core modification Amide Coupling (e.g., EDC, DMAP) core->modification final 3-Benzylsulfamoyl-benzamide Derivatives modification->final amine2 Substituted Amine amine2->modification

Caption: General synthetic workflow for 3-benzylsulfamoyl-benzamide derivatives.

Experimental Protocol: Synthesis of 3-(Benzylsulfamoyl)benzoic Acid

This protocol describes a representative synthesis of the core compound.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in an appropriate anhydrous solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen).

  • Amine Addition: To the stirred solution, add triethylamine (1.1 equivalents). Subsequently, add benzylamine (1 equivalent) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-(benzylsulfamoyl)benzoic acid.

Biological Activities

Derivatives of this compound have been investigated as inhibitors of several key enzymes and as receptor agonists. The following tables summarize the quantitative data for some of these activities.

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

These enzymes are involved in purinergic signaling and are targets for various pathologies including thrombosis and cancer.[1]

Compound IDDerivative Structure/Nameh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide>500.29 ± 0.07>50>50
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid---0.28 ± 0.07
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13-0.72 ± 0.11-
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide-0.27 ± 0.08--
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide-0.13 ± 0.01--

Data sourced from reference[1].

Inhibition of Endoplasmic Reticulum Aminopeptidases (ERAP)

ERAP enzymes play a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.

Compound IDDerivative Structure/NameERAP1 IC₅₀ (µM)ERAP2 IC₅₀ (µM)
Compound 3 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid0.23>100

Data represents a related phenylsulfamoyl benzoic acid derivative, highlighting the scaffold's potential. Sourced from reference[2].

Agonism of Lysophosphatidic Acid Receptor 2 (LPA₂)

LPA₂ is a G protein-coupled receptor that mediates antiapoptotic and mucosal barrier-protective effects, making its agonists potential therapeutics for conditions affecting the gut.[3]

Compound IDDerivative Structure/NameLPA₂ EC₅₀ (nM)
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506 ± 0.00373
11c 5-fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.15 ± 0.02
8c 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid60.90 ± 9.39

Data sourced from reference[3].

Mechanisms of Action

LPA₂ Receptor Agonism

As agonists of the LPA₂ receptor, these compounds mimic the action of the endogenous ligand, lysophosphatidic acid. Upon binding, they induce a conformational change in the receptor, leading to the activation of downstream signaling pathways through coupling with heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13.

LPA2_Signaling cluster_membrane Cell Membrane LPA2 LPA2 Receptor Gq Gαq/11 LPA2->Gq Activates Gi Gαi/o LPA2->Gi Activates G1213 Gα12/13 LPA2->G1213 Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA Ligand 3-Benzylsulfamoyl- benzoic acid analog (Agonist) Ligand->LPA2 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_Response Cellular Responses (Proliferation, Survival, Migration) Ca_release->Cell_Response PKC->Cell_Response cAMP->Cell_Response RhoA->Cell_Response

Caption: LPA₂ receptor signaling pathway activated by agonists.

Bacterial RNA Polymerase Inhibition

Certain benzoic acid derivatives act as inhibitors of bacterial transcription by targeting the RNA polymerase (RNAP) holoenzyme.[4] The mechanism often involves disrupting the crucial protein-protein interaction between the RNAP core enzyme and the σ factor, which is essential for promoter recognition and transcription initiation.

RNAP_Inhibition cluster_0 Normal Transcription Initiation cluster_1 Inhibition by Benzoic Acid Derivative RNAP_core RNAP Core (α₂ββ'ω) holoenzyme Holoenzyme RNAP_core->holoenzyme sigma σ Factor sigma->holoenzyme open_complex Open Complex holoenzyme->open_complex promoter Promoter DNA promoter->open_complex transcription RNA Synthesis open_complex->transcription RNAP_core_i RNAP Core (α₂ββ'ω) blocked_complex Blocked Complex RNAP_core_i->blocked_complex sigma_i σ Factor sigma_i->blocked_complex Binding prevented inhibitor Inhibitor inhibitor->RNAP_core_i Binds to interface no_transcription No Transcription blocked_complex->no_transcription

Caption: Mechanism of bacterial RNA polymerase inhibition.

Experimental Protocols

Detailed protocols for key assays are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol: h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies enzyme activity by measuring the inorganic phosphate (Pi) released from ATP hydrolysis.

hNTPDase_Workflow start Prepare Reagents (Assay Buffer, Enzyme, ATP, Inhibitor) plate_setup Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor dilutions - Add Enzyme (or buffer for control) start->plate_setup pre_incubation Pre-incubate plate at 37°C (5-10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATP solution to all wells) pre_incubation->reaction_start incubation Incubate plate at 37°C (15-30 min) reaction_start->incubation reaction_stop Stop Reaction (Add Malachite Green Reagent) incubation->reaction_stop color_dev Incubate at RT for color development (15-20 min) reaction_stop->color_dev readout Measure Absorbance at ~630 nm (Microplate Reader) color_dev->readout analysis Data Analysis - Correct for background - Calculate % inhibition - Determine IC₅₀ readout->analysis

Caption: Experimental workflow for the h-NTPDase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.

    • Enzyme: Recombinant human NTPDase in Assay Buffer.

    • Substrate: ATP solution in Assay Buffer.

    • Inhibitor: Prepare serial dilutions of the test compound in Assay Buffer (with DMSO concentration kept constant).

  • Assay Procedure (in a 96-well plate):

    • To each well, add 5 µL of the inhibitor solution (or vehicle for control).

    • Add 20 µL of the h-NTPDase enzyme solution. For the "no enzyme" control, add 20 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the ATP substrate solution.

    • Incubate at 37°C for an optimized time (e.g., 20 minutes) ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at approximately 630 nm.

    • Subtract the average absorbance of the "no enzyme" control from all other wells.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: ERAP2 Inhibition Assay (Fluorogenic Substrate Hydrolysis)

This assay measures ERAP2 activity by the cleavage of a fluorogenic substrate, releasing a fluorescent molecule.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

    • Enzyme: Recombinant human ERAP2 in Assay Buffer.

    • Substrate: L-Arginine-7-Amido-4-Methylcoumarin (R-AMC) in Assay Buffer.

    • Inhibitor: Prepare serial dilutions of the test compound.

  • Assay Procedure (in a 96-well black plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 1 µL of the inhibitor dilution (or DMSO for control).

    • Add 25 µL of the ERAP2 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the R-AMC substrate solution.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~465 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the kinetic curve.

    • Normalize the data to the DMSO control (100% activity) and no enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol: LPA₂ Receptor Agonist Assay (Calcium Mobilization)

This functional assay measures the Gαq/11-mediated activity of the LPA₂ receptor by quantifying intracellular calcium release.

Methodology:

  • Cell Culture: Plate cells stably expressing the human LPA₂ receptor (e.g., CHO-LPA₂) in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Wash cells with a buffered salt solution (e.g., HBSS).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Add serial dilutions of the test compound (agonist) and measure the fluorescence change over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Normalize the data to the maximal response induced by a saturating concentration of LPA.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

The this compound framework represents a privileged scaffold in modern drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area, ultimately aiming to translate these findings into novel therapeutic agents for a range of human diseases.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Benzylsulfamoyl-benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-Benzylsulfamoyl-benzoic acid, a compound of significant interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous compounds, namely phenylsulfamoyl benzoic acid and sulfamoyl benzamide derivatives. The primary molecular targets identified for these analogs are key enzymes involved in immunological and purinergic signaling pathways: Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). This guide presents a detailed overview of the inhibitory mechanisms, quantitative data from relevant studies, experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound belongs to a class of aromatic sulfonamides that have garnered attention for their therapeutic potential. While direct studies on this compound are not extensively available, research on closely related phenylsulfamoyl benzoic acid and sulfamoyl benzamide derivatives provides a strong predictive framework for its biological activity. These analogs have been identified as potent enzyme inhibitors, suggesting that this compound likely exerts its effects through similar molecular interactions. This guide will focus on two primary, well-documented mechanisms of action for these related compounds: the inhibition of ERAP2 and the modulation of h-NTPDase activity.

Predicted Mechanism of Action: Enzyme Inhibition

Based on the available literature for analogous compounds, the principal mechanism of action for this compound is predicted to be the targeted inhibition of specific enzymes.

Inhibition of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

Phenylsulfamoyl benzoic acid derivatives have been identified as inhibitors of ERAP2.[1][2] ERAP2 plays a critical role in the adaptive immune response by trimming peptide precursors for presentation by Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP2 activity has been implicated in cancer and autoimmune diseases, making it a compelling therapeutic target.

The proposed mechanism of inhibition is uncompetitive , where the inhibitor binds to the enzyme-substrate complex. This mode of action is distinct from traditional peptidomimetic inhibitors and suggests a novel binding site near the enzyme's catalytic center.[2]

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Sulfamoyl benzamide derivatives have demonstrated selective inhibitory activity against various isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8).[3] These enzymes are crucial for regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. The modulation of h-NTPDase activity has therapeutic implications in thrombosis, inflammation, diabetes, and cancer.[3]

Quantitative Data: Inhibitory Activity of Analogous Compounds

The following table summarizes the inhibitory concentrations (IC50) of representative phenylsulfamoyl benzoic acid and sulfamoyl benzamide derivatives against their respective enzyme targets.

CompoundTarget EnzymeIC50 (µM)Reference
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07[3]
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase20.27 ± 0.08[3]
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase20.29 ± 0.07[3]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)h-NTPDase20.13 ± 0.01[3]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase30.72 ± 0.11[3]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13[3]
4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61)ERAP2Not specified as IC50, but identified as a novel inhibitor[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.

h-NTPDase Inhibition Assay
  • Objective: To determine the in vitro inhibitory effect of test compounds on the activity of human NTPDase isoforms.

  • Enzyme Source: Soluble forms of human NTPDase1, -2, -3, and -8 expressed and purified from COS-7 cells.

  • Procedure:

    • The reaction mixture contains 50 mM Tris-HCl buffer (pH 7.4), 5 mM CaCl2, and the test compound at varying concentrations.

    • The enzyme (h-NTPDase1, -2, -3, or -8) is pre-incubated with the test compound for 15 minutes at 37°C.

    • The reaction is initiated by the addition of the substrate, ATP (for NTPDase1, -3, and -8) or ADP (for NTPDase2), at a final concentration of 100 µM.

    • The total reaction volume is 200 µL.

    • The mixture is incubated for 30 minutes at 37°C.

    • The reaction is terminated by the addition of 50 µL of 10% (w/v) SDS.

    • The amount of inorganic phosphate released is quantified using the malachite green molybdate reagent.

    • Absorbance is measured at 630 nm.

    • IC50 values are calculated by non-linear regression analysis.

ERAP2 Inhibition Assay
  • Objective: To assess the inhibitory potential of test compounds against ERAP2.

  • Enzyme Source: Recombinant human ERAP2.

  • Substrate: Fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).

  • Procedure:

    • Assays are performed in a buffer containing 50 mM Tris-HCl (pH 7.5) and 1 µM ZnCl2.

    • ERAP2 is incubated with varying concentrations of the test compound.

    • The reaction is initiated by the addition of the Arg-AMC substrate.

    • The hydrolysis of the substrate is monitored by measuring the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

    • The mode of inhibition (e.g., uncompetitive) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and experimental workflows.

ERAP2_Inhibition cluster_antigen_presentation Antigen Presentation Pathway cluster_inhibition Inhibition Mechanism Antigenic_Peptide_Precursors Antigenic Peptide Precursors ERAP2 ERAP2 Antigenic_Peptide_Precursors->ERAP2 Substrate ERAP2_Substrate_Complex ERAP2-Substrate Complex Antigenic_Peptide_Precursors->ERAP2_Substrate_Complex Trimmed_Peptides Trimmed Peptides ERAP2->Trimmed_Peptides Trimming ERAP2->ERAP2_Substrate_Complex Peptide_Loading Peptide Loading Trimmed_Peptides->Peptide_Loading MHC_Class_I MHC Class I MHC_Class_I->Peptide_Loading Cell_Surface_Presentation Cell Surface Presentation Peptide_Loading->Cell_Surface_Presentation 3_Benzylsulfamoyl_benzoic_acid 3-Benzylsulfamoyl- benzoic acid (Analog) 3_Benzylsulfamoyl_benzoic_acid->ERAP2_Substrate_Complex Binds (Uncompetitive) No_Trimming Inhibition of Peptide Trimming ERAP2_Substrate_Complex->No_Trimming Inhibition

Caption: Predicted uncompetitive inhibition of ERAP2 by this compound analogs.

NTPDase_Inhibition_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, CaCl2, Inhibitor) Start->Prepare_Reaction_Mixture Pre_incubation Pre-incubate Enzyme with Inhibitor (15 min, 37°C) Prepare_Reaction_Mixture->Pre_incubation Add_Substrate Add Substrate (ATP or ADP) Pre_incubation->Add_Substrate Incubate Incubate (30 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (Add SDS) Incubate->Stop_Reaction Quantify_Phosphate Quantify Inorganic Phosphate (Malachite Green) Stop_Reaction->Quantify_Phosphate Measure_Absorbance Measure Absorbance (630 nm) Quantify_Phosphate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining h-NTPDase inhibition.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is pending, the data from structurally related compounds strongly suggest a role as an enzyme inhibitor, particularly targeting ERAP2 and h-NTPDases. The uncompetitive inhibition of ERAP2 presents a novel avenue for immunomodulatory drug design, while the selective inhibition of h-NTPDase isoforms offers potential for therapies targeting purinergic signaling pathways.

Future research should focus on validating these predicted mechanisms for this compound through direct enzymatic assays and structural biology studies to elucidate the precise binding interactions. Furthermore, cell-based and in vivo studies are warranted to assess the therapeutic potential of this compound in relevant disease models. This technical guide provides a foundational framework to accelerate these research and development endeavors.

References

An In-depth Technical Guide to the Solubility of 3-Benzylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of 3-Benzylsulfamoyl-benzoic acid and details the requisite experimental protocols for its empirical determination. Due to the absence of publicly available experimental solubility data for this compound, this document leverages solubility data from its constituent chemical moieties, benzoic acid and sulfonamides, to establish a predictive framework. This guide serves as a foundational resource for researchers, offering both a theoretical solubility assessment and the practical methodologies required for precise experimental validation, which is critical for drug development, formulation, and analytical method development.

Introduction

This compound is an organic molecule that incorporates both a benzoic acid and a benzylsulfamoyl functional group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. A thorough understanding of a compound's solubility in various solvents is paramount for the design of effective drug delivery systems and for ensuring consistent performance in preclinical and clinical studies. This guide outlines the predicted solubility characteristics of this compound and provides detailed experimental procedures for its quantitative measurement.

Predicted Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both acidic (carboxylic acid and sulfonamide) and hydrophobic (benzyl and phenyl rings) functionalities. The carboxylic acid group suggests that its aqueous solubility will be pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt. The presence of the benzyl and phenyl groups is expected to confer solubility in various organic solvents.

Based on the known solubility of benzoic acid and various sulfonamides, a predicted solubility profile for this compound is presented in Table 1. It is imperative to note that these are predicted values and must be confirmed by experimental analysis.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent SystemPredicted SolubilityRationale
Water (pH 7.4)Poorly solubleThe hydrophobic benzyl and phenyl groups are expected to limit solubility in neutral aqueous media.
0.1 N HCl (pH ~1)Very poorly solubleAt low pH, the carboxylic acid will be protonated, reducing its polarity and further decreasing aqueous solubility.
0.1 N NaOH (pH ~13)SolubleAt high pH, the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.
EthanolSolubleEthanol can engage in hydrogen bonding with the carboxylic acid and sulfonamide groups, and its alkyl chain can interact with the hydrophobic parts of the molecule.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of solvating the polar functional groups.
AcetoneSolubleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the acidic protons.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent, and moderate solubility is expected.
DichloromethaneSparingly SolubleAs a non-polar solvent, it is expected to have limited ability to solvate the polar functional groups.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][2]

General Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of this compound is outlined in the workflow diagram below.

G Diagram 1: Experimental Workflow for Solubility Determination A Weigh excess 3-Benzylsulfamoyl- benzoic acid B Add to a known volume of the selected solvent A->B C Seal the container and place in a shaker bath at a controlled temperature B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Centrifuge or filter the suspension to separate the solid from the supernatant D->E F Withdraw an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis) G->H

Caption: Workflow for solubility determination.

Detailed Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical method (e.g., HPLC-UV, UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Pipette a known volume of the desired solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Equilibrate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Separate the solid phase from the liquid phase by either centrifugation at a high speed or by filtering the suspension through a syringe filter. This step must be performed quickly to avoid temperature fluctuations.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • The solubility is then calculated by taking into account the dilution factor.

Analytical Quantification Methods

3.3.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[3]

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

  • Column: A C18 reversed-phase column is typically suitable for this type of molecule.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by a UV scan).

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

3.3.2. UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed, provided that the solvent system does not interfere with the absorbance of the analyte.[4][5]

  • Wavelength of Maximum Absorbance (λmax): This should be determined by scanning a solution of this compound across the UV-Vis spectrum.

  • Calibration: A calibration curve (absorbance versus concentration) must be generated using standard solutions of known concentrations.

  • Measurement: The absorbance of the diluted supernatant is measured at the λmax, and the concentration is calculated using the calibration curve.

pH-Dependent Solubility Determination

For ionizable compounds like this compound, determining solubility at different pH values is crucial.

Potentiometric Titration Method

This method can be used to determine the intrinsic solubility and pKa of the compound.[6][7]

Procedure Outline:

  • A known amount of the compound is suspended in water.

  • The suspension is titrated with a strong base (e.g., NaOH) and a strong acid (e.g., HCl).

  • The pH is monitored throughout the titration using a calibrated pH electrode.

  • The point at which the solid dissolves or precipitates is used to calculate the intrinsic solubility.

Conclusion

While specific experimental data for this compound is not currently available, a predictive solubility profile can be established based on its chemical structure. This guide provides a robust framework for the experimental determination of its solubility in various aqueous and organic solvents. The detailed protocols for the shake-flask method, coupled with HPLC-UV or UV-Vis quantification, offer a reliable means to generate the critical data necessary for advancing the research and development of this compound. Accurate solubility data is a cornerstone of successful drug formulation and development, and the methodologies outlined herein provide a clear path to obtaining this essential information.

References

Spectroscopic and Synthetic Profile of 3-Benzylsulfamoyl-benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-Benzylsulfamoyl-benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic spectroscopy and synthesis, drawing parallels with closely related molecules to offer a comprehensive analytical and synthetic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components: a 1,3-disubstituted benzene ring, a carboxylic acid group, a sulfonamide linkage, and a benzyl group.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 12.0Singlet (broad)1HCOOH
~8.2 - 8.0Multiplet2HAromatic H (adjacent to COOH and SO₂NH)
~7.8 - 7.5Multiplet2HAromatic H
~7.4 - 7.2Multiplet5HAromatic H (benzyl ring)
~4.3Singlet2HCH₂ (benzyl)
~8.5 - 8.0Singlet (broad)1HSO₂NH
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~167C=O (carboxylic acid)
~140Aromatic C (ipso, attached to SO₂NH)
~138Aromatic C (ipso, benzyl ring)
~134Aromatic C (ipso, attached to COOH)
~132 - 128Aromatic CH
~48CH₂ (benzyl)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~3250MediumN-H stretch (sulfonamide)
~3100 - 3000MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1475MediumAromatic C=C stretch
~1340, ~1160StrongAsymmetric and symmetric S=O stretch (sulfonamide)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
291[M]⁺ (Molecular Ion)
274[M-OH]⁺
246[M-COOH]⁺
150[HOOC-C₆H₄-SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be logically achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with benzylamine.

Experimental Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3_chlorosulfonylbenzoic_acid 3-(Chlorosulfonyl)benzoic Acid reaction_vessel Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) 3_chlorosulfonylbenzoic_acid->reaction_vessel benzylamine Benzylamine benzylamine->reaction_vessel acidification Acidification (e.g., with HCl) reaction_vessel->acidification extraction Extraction with organic solvent acidification->extraction drying Drying over anhydrous Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization final_product This compound recrystallization->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine (2.2 equivalents) as a base to neutralize the HCl byproduct. Cool the mixture in an ice bath.

  • Addition of Benzylamine: Slowly add benzylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the aqueous layer.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

General Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound, intended to support further research and development efforts. Experimental validation of the predicted data and proposed synthesis is recommended.

Potential Therapeutic Targets of 3-Benzylsulfamoyl-benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylsulfamoyl-benzoic acid, also known as 3-(phenylsulfamoyl)benzoic acid, is a small molecule that has emerged as a versatile scaffold in medicinal chemistry. While data on the parent compound itself is limited, extensive research into its analogs has revealed significant potential for therapeutic intervention by targeting key proteins involved in immunology and cell signaling. This technical guide provides an in-depth overview of the primary therapeutic targets identified for derivatives of this compound, focusing on Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and Lysophosphatidic Acid Receptor 2 (LPA2). This document outlines the mechanisms of action, relevant signaling pathways, quantitative data for key analogs, and detailed experimental protocols for assessing compound activity.

Introduction to this compound

This compound (PubChem CID: 759339) is an organic compound with the molecular formula C13H11NO4S.[1] Its structure features a benzoic acid moiety linked to a benzylsulfamoyl group. This scaffold has proven to be a valuable starting point for the development of potent and selective modulators of biological targets. Research has primarily focused on the synthesis and evaluation of derivatives to optimize potency and selectivity, leading to the identification of promising therapeutic avenues.

Primary Therapeutic Target: Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

Derivatives of this compound have been identified as novel inhibitors of ERAP2, a key enzyme in the antigen presentation pathway.

Role of ERAP2 in Antigen Presentation

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the presentation of viral or tumor-derived antigens to CD8+ T cells, a critical step in initiating an adaptive immune response. By modulating the repertoire of peptides presented by MHC class I molecules, ERAP2 can influence the immune response. Inhibition of ERAP2 is being explored as a therapeutic strategy in oncology to alter the tumor cell immunopeptidome and enhance anti-tumor immunity.

Mechanism of Inhibition by this compound Analogs

A notable derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61), has been identified as a novel, potent, and uncompetitive inhibitor of ERAP2.[2][3] This compound binds near the catalytic center of ERAP2 at a site distinct from that of traditional peptidomimetic inhibitors.

Signaling and Biological Pathways

The primary pathway influenced by ERAP2 inhibition is the MHC class I antigen presentation pathway.

LPA2_Signaling 3-Benzylsulfamoyl-benzoic_acid_Analog 3-Benzylsulfamoyl- benzoic acid Analog LPA2 LPA2 Receptor 3-Benzylsulfamoyl-benzoic_acid_Analog->LPA2 Gq Gαq LPA2->Gq Gio Gαi/o LPA2->Gio G1213 Gα12/13 LPA2->G1213 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gio->AC PI3K_Akt PI3K-Akt Pathway Gio->PI3K_Akt MAPK Ras-MAPK Pathway Gio->MAPK RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP Cytoskeletal_Reorganization Cytoskeletal Reorganization RhoA->Cytoskeletal_Reorganization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Cell_Migration Cell Migration Cytoskeletal_Reorganization->Cell_Migration ERAP2_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A1 Primary Screen: Fluorescence-Based Assay (e.g., R-AMC substrate) A2 Hit Confirmation & IC50 Determination A1->A2 A3 Selectivity Profiling (vs. ERAP1, IRAP) A2->A3 A4 Mechanism of Action Studies (e.g., kinetic analysis) A3->A4 B1 Cellular Thermal Shift Assay (CETSA) - Target Engagement - A4->B1 B2 Antigen Presentation Assay - Functional Effect - B1->B2 B3 Immunopeptidome Analysis (LC-MS/MS) B2->B3 Lead_Candidate Lead_Candidate B3->Lead_Candidate GPCR_Workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary & Functional Assays cluster_in_vivo In Vivo/Ex Vivo Models C1 High-Throughput Screening (HTS) - Calcium Mobilization Assay - C2 Hit Identification C1->C2 D1 Dose-Response Analysis (EC50 Determination) C2->D1 D2 Receptor Selectivity Profiling (vs. other LPA receptors) D1->D2 D3 Downstream Signaling Assays (e.g., cAMP, ERK phosphorylation) D2->D3 E1 Disease-Relevant Animal Models D3->E1 Lead_Candidate_GPCR Lead Candidate E1->Lead_Candidate_GPCR

References

The Genesis and Evolution of Sulfamoyl-Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoyl-benzoic acids represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of life-saving drugs. From their early beginnings as potent diuretics to their contemporary roles in targeted cancer therapy and beyond, the journey of these compounds is a testament to the power of chemical synthesis and the intricate dance between molecular structure and biological function. This in-depth technical guide explores the discovery and history of sulfamoyl-benzoic acids, providing a comprehensive overview of their synthesis, key developmental milestones, and the scientific pioneers who unlocked their therapeutic potential. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

A Historical Overview: From Sulfa Drugs to Modern Therapeutics

The story of sulfamoyl-benzoic acids is intrinsically linked to the broader history of sulfonamide-based pharmaceuticals. The journey began with the discovery of the antibacterial properties of sulfonamides in the 1930s. A pivotal moment occurred in 1937 when it was observed that the early sulfa drug, sulfanilamide, induced metabolic acidosis and a diuretic effect by inhibiting carbonic anhydrase.[1] This serendipitous discovery laid the groundwork for the development of a new class of drugs.

The deliberate pursuit of diuretic agents from sulfonamide scaffolds was championed by researchers at Merck Sharp & Dohme in the 1940s and 1950s. A dedicated team, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, systematically synthesized and evaluated a vast number of sulfonamide derivatives.[2] Their goal was to create compounds that enhanced the excretion of sodium and chloride without the undesirable side effect of metabolic acidosis associated with earlier carbonic anhydrase inhibitors like acetazolamide.[3]

This intensive research effort culminated in the discovery of chlorothiazide in 1957, the first thiazide diuretic.[4] This breakthrough was a landmark in the treatment of edema and hypertension and firmly established the therapeutic potential of the sulfamoyl-containing aromatic scaffold.[1] The success of chlorothiazide spurred further research, leading to the development of the highly potent loop diuretics, such as furosemide, which are derivatives of 5-sulfamoyl-2-aminobenzoic acid.[5][6] These compounds revolutionized the management of fluid overload in conditions like congestive heart failure.[7]

In recent years, the versatility of the sulfamoyl-benzoic acid core has been further demonstrated with the discovery of derivatives that act as specific agonists for G protein-coupled receptors, such as the lysophosphatidic acid receptor 2 (LPA2), highlighting their potential in areas beyond diuresis, including cancer and fibrosis.[8]

Core Synthetic Methodologies

The foundational synthetic route to sulfamoyl-benzoic acids and their derivatives typically involves two key steps: chlorosulfonation of a benzoic acid derivative followed by amination.

General Synthetic Workflow

The general workflow for the synthesis of sulfamoyl-benzoic acid derivatives can be visualized as a two-step process, often followed by further modifications to the carboxylic acid or the sulfamoyl group.

G Start Benzoic Acid Derivative Chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic Acid) Start->Chlorosulfonation SulfonylChloride Benzenesulfonyl Chloride Intermediate Chlorosulfonation->SulfonylChloride Amination Amination (e.g., Ammonia, Primary/Secondary Amine) SulfonylChloride->Amination SulfamoylBenzoicAcid Sulfamoyl-Benzoic Acid Derivative Amination->SulfamoylBenzoicAcid Modification Further Modification (e.g., Esterification, Amidation) SulfamoylBenzoicAcid->Modification FinalProduct Final Product Modification->FinalProduct

Caption: General workflow for the synthesis of sulfamoyl-benzoic acid derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key sulfamoyl-benzoic acid intermediates and the widely used diuretic, furosemide.

Protocol 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid[9]

This protocol details the synthesis of a key intermediate used in the preparation of various diuretics.

Step 1: Sulfonation

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add N-methylpyrrolidone (NMP) as the solvent.

  • Add 2,4-dichlorobenzoic acid and sodium sulfate (as a catalyst) to the NMP.

  • Heat the mixture to 145°C until all solids are dissolved.

  • Slowly add chlorosulfonic acid dropwise to the reaction mixture.

  • Maintain the temperature at 145°C for 5 hours after the addition is complete.

Step 2: Isolation of the Sulfonyl Chloride Intermediate

  • Cool the reaction mixture to room temperature.

  • Centrifuge the mixture to collect the solid product and recover the solvent. The resulting solid is 2,4-dichloro-5-carboxybenzenesulfonyl chloride.

Step 3: Ammoniation

  • In a separate reaction vessel equipped with a cooling jacket, add aqueous ammonia.

  • Cool the ammonia solution to 0°C using an ice-salt bath.

  • Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate to the cold ammonia solution.

Step 4: Acidification and Purification

  • After the addition is complete, acidify the reaction mixture.

  • Wash the resulting precipitate with water to obtain the crude product of 2,4-dichloro-5-sulfamoylbenzoic acid.

  • Purify the crude product by recrystallization from ethanol to yield the final product.

Protocol 2: Synthesis of Furosemide[10]

This protocol outlines the synthesis of the loop diuretic furosemide from 2,4-dichlorobenzoic acid.

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • In a suitable reaction vessel, react 2,4-dichlorobenzoic acid with chlorosulfonic acid.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitate and wash with cold water until the filtrate is neutral to obtain 2,4-dichloro-5-chlorosulfonylbenzoic acid.

Step 2: Ammonolysis of the Sulfonyl Chloride

  • Add the 2,4-dichloro-5-chlorosulfonylbenzoic acid to a concentrated ammonia solution, ensuring the temperature is maintained below 10°C.

  • Stir the mixture for approximately 3 hours at 10-15°C.

  • Acidify the reaction mixture to precipitate the 2,4-dichloro-5-sulfamoylbenzoic acid.

  • Filter, wash with water, and dry the product. Further purification can be achieved by recrystallization from an ethanol-water mixture.

Step 3: Condensation with Furfurylamine

  • In a reaction vessel, dissolve the 2,4-dichloro-5-sulfamoylbenzoic acid in a suitable solvent.

  • Add furfurylamine to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution reaction.

  • After the reaction is complete, cool the mixture and isolate the crude furosemide.

  • Purify the furosemide by recrystallization.

Quantitative Data and Structure-Activity Relationships

The biological activity of sulfamoyl-benzoic acid derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Inhibitory Activity of Sulfamoyl-Benzoic Acid Derivatives against Carbonic Anhydrase Isoforms
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide25012255.7[9]
4-Sulfamoylbenzoic acid3345.3--[10]
4-Chloro-3-sulfamoylbenzoic acid----[11]
Furosemide-----
Derivative 11 (from[12])--49.7263[12]

Note: "-" indicates data not available in the cited sources. Lower Ki values indicate higher inhibitory potency.

Table 2: Physicochemical Properties of Selected Sulfamoyl-Benzoic Acid Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
2-Sulfamoylbenzoic acidC7H7NO4S201.20--0.4
4-Sulfamoylbenzoic acidC7H7NO4S201.20285-295-
FurosemideC12H11ClN2O5S330.74~2062.03

Note: Data compiled from various sources.[13][14][15][16]

Signaling Pathways and Mechanisms of Action

Sulfamoyl-benzoic acid derivatives exert their therapeutic effects through various mechanisms, most notably through the inhibition of carbonic anhydrase and, in some cases, through the modulation of G protein-coupled receptors.

Mechanism of Carbonic Anhydrase Inhibition and Diuresis

The diuretic effect of many sulfamoyl-benzoic acid derivatives stems from their ability to inhibit carbonic anhydrase in the proximal convoluted tubule of the nephron. This inhibition disrupts the reabsorption of bicarbonate, leading to increased excretion of sodium, potassium, and water.[1][7]

G cluster_0 Proximal Tubule Cell cluster_1 Tubular Lumen CA_intra Carbonic Anhydrase (intracellular) H2CO3_intra H2CO3 CA_intra->H2CO3_intra H_HCO3_intra H+ + HCO3- H2CO3_intra->H_HCO3_intra H_secretion H+ Secretion H_HCO3_intra->H_secretion HCO3_reabsorption HCO3- Reabsorption H_HCO3_intra->HCO3_reabsorption Na_H_exchanger Na+/H+ Exchanger Na_reabsorption Na+ Reabsorption Na_H_exchanger->Na_reabsorption H_secretion->Na_H_exchanger HCO3_transporter HCO3- Transporter HCO3_reabsorption->HCO3_transporter CO2_H2O_intra CO2 + H2O CO2_H2O_intra->CA_intra CA_lumen Carbonic Anhydrase (luminal) CO2_H2O_lumen CO2 + H2O CA_lumen->CO2_H2O_lumen H2CO3_lumen H2CO3 H2CO3_lumen->CA_lumen H_HCO3_lumen H+ + HCO3- (filtered) H_HCO3_lumen->H2CO3_lumen Na_lumen Na+ Na_lumen->Na_H_exchanger CO2_H2O_lumen->CO2_H2O_intra Diffusion Inhibitor Sulfamoyl-Benzoic Acid (Inhibitor) Inhibitor->CA_intra Inhibits Inhibitor->CA_lumen Inhibits

Caption: Mechanism of carbonic anhydrase inhibition in the renal proximal tubule.

LPA2 Receptor Signaling Pathway

Certain sulfamoyl-benzoic acid derivatives have been identified as agonists of the LPA2 receptor, a G protein-coupled receptor involved in various cellular processes. Activation of LPA2 can trigger multiple downstream signaling cascades through its coupling to Gαq/11, Gαi/o, and Gα12/13 proteins.[8][17]

G cluster_0 LPA2 Receptor Signaling LPA2_Agonist Sulfamoyl-Benzoic Acid Agonist LPA2 LPA2 Receptor LPA2_Agonist->LPA2 Gq11 Gαq/11 LPA2->Gq11 Gi_o Gαi/o LPA2->Gi_o G12_13 Gα12/13 LPA2->G12_13 PLC PLC Gq11->PLC AC Adenylyl Cyclase Gi_o->AC inhibits RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces RhoA RhoA RhoGEF->RhoA activates IP3_DAG IP3 + DAG PIP2->IP3_DAG PKA PKA cAMP->PKA ROCK ROCK RhoA->ROCK Ca_PKC Ca2+ Mobilization PKC Activation IP3_DAG->Ca_PKC Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: Downstream signaling pathways of the LPA2 receptor activated by a sulfamoyl-benzoic acid agonist.

Conclusion

The discovery and development of sulfamoyl-benzoic acids represent a remarkable chapter in the history of medicinal chemistry. From their origins in the systematic exploration of sulfonamide derivatives to their current status as a versatile pharmacophore, these compounds have had a profound impact on human health. The foundational synthetic strategies, while evolving, continue to provide a robust platform for the creation of new chemical entities with diverse biological activities. As our understanding of the intricate signaling pathways they modulate deepens, the potential for developing novel therapeutics based on the sulfamoyl-benzoic acid scaffold remains vast. This guide serves as a testament to the enduring legacy of these compounds and a resource to inspire future innovations in the field.

References

Methodological & Application

Application Notes and Protocols for 3-Benzylsulfamoyl-benzoic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylsulfamoyl-benzoic acid is a molecule belonging to the versatile class of sulfamoyl-benzoic acid derivatives. This class of compounds has garnered significant attention in medicinal chemistry and drug discovery due to their potential to inhibit various enzymes involved in a range of physiological and pathological processes. While specific data for this compound is limited in publicly available research, the broader family of phenylsulfamoyl benzoic acid derivatives has been extensively studied as potent enzyme inhibitors.[1][2][3][4]

These compounds are of particular interest as modulators of metalloenzymes, such as carbonic anhydrases (CAs) and aminopeptidases.[1][5][6] Their mechanism of action often involves binding to the catalytic center or allosteric sites of the target enzyme, thereby interfering with its function.[1][7] The therapeutic potential of these inhibitors is being explored in various fields, including oncology, anti-inflammatory applications, and infectious diseases.[4][5][8]

This document provides a detailed overview of the application of compounds structurally related to this compound in enzyme inhibition assays, with a primary focus on carbonic anhydrase, a well-established target for this class of molecules.[3][4][5][6]

Target Enzymes and Signaling Pathways

The sulfamoyl-benzoic acid scaffold has been identified as a key pharmacophore for the inhibition of several enzyme families:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are ubiquitously expressed and play a crucial role in regulating pH, CO2 transport, and various biosynthetic pathways.[5][6][9] CAs are implicated in diseases such as glaucoma, epilepsy, and cancer, making them a prime target for drug development.[5][10] Sulfonamide-based inhibitors, including derivatives of benzoic acid, are a well-established class of CA inhibitors.[4]

  • Endoplasmic Reticulum Aminopeptidases (ERAPs): ERAP1 and ERAP2 are involved in the final trimming of peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules, a critical step in the adaptive immune response.[1][7] Inhibition of these enzymes is being investigated as a therapeutic strategy in cancer and autoimmune disorders.[1][7]

  • Other Potential Targets: Research has also suggested the potential for benzoic acid derivatives to inhibit other enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and bacterial β-lactamases.[8]

The following diagram illustrates a simplified signaling pathway involving Carbonic Anhydrase IX (CA IX), a tumor-associated isoform, in cancer cell pH regulation, a process that can be targeted by inhibitors like this compound derivatives.

CAIX_Pathway Simplified Signaling Pathway of CA IX in Tumor Hypoxia Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Expression HIF1a->CAIX_Expression CAIX_Protein CA IX Protein (on cell surface) CAIX_Expression->CAIX_Protein HCO3_H HCO3- + H+ CAIX_Protein->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CAIX_Protein Catalysis Acidification Extracellular Acidification HCO3_H->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Inhibitor This compound (or related inhibitor) Inhibitor->CAIX_Protein Inhibition

Caption: Role of CA IX in tumor progression and its inhibition.

Quantitative Data: Inhibitory Potency of Structurally Related Compounds

Compound ClassTarget EnzymeIC50 / Ki (nM)Reference
Isatin-linked benzenesulfonamide derivativeshCA I435.8 - 956.4 (Ki)[4]
Isatin-linked benzenesulfonamide derivativeshCA IX60.5 - 95.6 (Ki)[4]
Isatin-linked benzenesulfonamide derivativeshCA XII84.5 (Ki)[4]
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Acetylcholinesterase13.62 (Ki)[3]
Tetrahydroisoquinolynyl-benzoic acid derivative (6e)hCA I18.78 (Ki)[3]
Tetrahydroisoquinolynyl-benzoic acid derivative (6c)hCA II33.00 (Ki)[3]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12880 (IC50)[2]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase8280 (IC50)[2]
4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acidERAP21,580,000 (IC50)[7]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds like this compound against carbonic anhydrase, based on the well-established esterase activity of CAs.[5][6]

Principle:

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow product. The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[5][6] In the presence of an inhibitor, the rate of this reaction is reduced in a concentration-dependent manner.

Materials and Reagents:

  • Human Carbonic Anhydrase (e.g., hCA I or hCA II)

  • This compound (or other test inhibitors)

  • Acetazolamide (as a positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.

    • Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

    • Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

    • Inhibitor Stock Solution: Dissolve this compound and the positive control (Acetazolamide) in DMSO to create a high-concentration stock (e.g., 10 mM).

    • Inhibitor Working Solutions: Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each inhibitor dilution + 20 µL Enzyme Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL Enzyme Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO, and inhibitor solutions to the respective wells as described above.

    • Add the Enzyme Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

The following diagram outlines the experimental workflow for the described carbonic anhydrase inhibition assay.

Assay_Workflow Workflow for Carbonic Anhydrase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Enzyme, Inhibitor, and Substrate Solutions Plate_Setup Set up 96-well plate (Blank, Vehicle, Inhibitor, Positive Control) Reagent_Prep->Plate_Setup Preincubation Pre-incubate Enzyme and Inhibitor (15 min at RT) Plate_Setup->Preincubation Reaction_Start Initiate Reaction with p-NPA Substrate Preincubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Kinetic_Read Calc_Rate Calculate Reaction Rates (ΔAbs/Δt) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Det Determine IC50 Value Calc_Inhibition->IC50_Det

Caption: Experimental workflow for a typical CA inhibition assay.

References

Application Notes and Protocols for Testing 3-Benzylsulfamoyl-benzoic acid on ERAP1/ERAP2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic Reticulum Aminopeptidases 1 (ERAP1) and 2 (ERAP2) are critical enzymes in the antigen processing pathway.[1][2] They perform the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) Class I molecules for presentation to CD8+ T cells.[3] ERAP1 and ERAP2 are zinc metallopeptidases with distinct but complementary substrate specificities.[4][5] ERAP1 preferentially cleaves longer peptides (9-16 residues) with a preference for hydrophobic N-terminal residues, while ERAP2 is more efficient at trimming shorter peptides (8-10 residues) and prefers basic N-terminal residues like Arginine.[4][6][7][8] Given their crucial role in shaping the immunopeptidome, dysregulation of ERAP1 and ERAP2 activity has been linked to various autoimmune diseases and cancer.[9][10][11] This makes them attractive therapeutic targets for the development of small molecule inhibitors to modulate immune responses.[12][13]

This document provides a detailed protocol for testing the inhibitory activity of 3-Benzylsulfamoyl-benzoic acid, a potential modulator, on recombinant human ERAP1 and ERAP2. The protocols described herein are based on established fluorescence-based enzymatic assays.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experiments.

Table 1: Biochemical Inhibitory Activity of this compound

CompoundTargetIC50 (µM)Mechanism of Inhibition
This compoundERAP1
This compoundERAP2
Reference InhibitorERAP1
Reference InhibitorERAP2

Table 2: Kinetic Parameters of ERAP1/ERAP2 Inhibition by this compound

EnzymeSubstrateInhibitor Concentration (µM)Km (µM)Vmax (RFU/s)
ERAP1L-Leucine-AMC0
[Concentration 1]
[Concentration 2]
[Concentration 3]
ERAP2L-Arginine-AMC0
[Concentration 1]
[Concentration 2]
[Concentration 3]

Experimental Protocols

Materials and Reagents

  • Enzymes: Recombinant human ERAP1 and ERAP2 (baculovirus-expressed and purified).

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Reference Inhibitors: A known ERAP1/ERAP2 inhibitor for assay validation (e.g., a phosphinic pseudopeptide).[7]

  • Substrates:

    • L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) for ERAP1 (from a 10 mM stock in DMSO).[14]

    • L-Arginine-7-amido-4-methylcoumarin (L-Arg-AMC) for ERAP2 (from a 10 mM stock in DMSO).[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Plates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.[15]

  • Instrumentation: Fluorescence microplate reader with excitation at ~365-380 nm and emission at ~460 nm.[15][16]

Protocol 1: Determination of IC50 for this compound

This protocol aims to determine the concentration of the test compound required to inhibit 50% of the enzymatic activity of ERAP1 and ERAP2.

  • Prepare Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these concentrations in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Prepare solutions of recombinant human ERAP1 and ERAP2 in Assay Buffer at a 2x final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the respective wells.

    • Add 25 µL of the 2x enzyme solution (ERAP1 or ERAP2) to all wells except for the "no enzyme" control wells.

    • Include wells with a reference inhibitor as a positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Prepare a 4x substrate solution (L-Leu-AMC for ERAP1, L-Arg-AMC for ERAP2) in Assay Buffer. Initiate the reaction by adding 25 µL of the 4x substrate solution to all wells. The final substrate concentration should be at or near the Km value for each enzyme-substrate pair.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.[15]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Normalize the data to the DMSO control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data using a non-linear regression model (sigmoidal dose-response).[15]

Protocol 2: Determination of the Mechanism of Inhibition

This protocol is designed to elucidate how this compound inhibits ERAP1 and ERAP2 (e.g., competitive, non-competitive, uncompetitive, or mixed).

  • Inhibitor Concentrations: Based on the IC50 value obtained in Protocol 1, select three to four concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50, and 4x IC50). A zero-inhibitor control (DMSO only) is also required.

  • Substrate Concentrations: Prepare serial dilutions of the appropriate substrate (L-Leu-AMC for ERAP1, L-Arg-AMC for ERAP2) in Assay Buffer. The concentration range should typically span from 0.2x Km to 5x Km.

  • Assay Setup: For each inhibitor concentration, perform a full substrate titration.

    • Add the appropriate volume of Assay Buffer, inhibitor solution (or DMSO), and enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the serially diluted substrate solutions.

  • Fluorescence Measurement: Monitor the reaction kinetics as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates for each substrate and inhibitor concentration.

    • Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot to visually inspect the mechanism of inhibition. Changes in Km and/or Vmax in the presence of the inhibitor will indicate the mode of inhibition.

Mandatory Visualization

ERAP_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Endogenous_Protein Endogenous Protein Proteasome Proteasome Endogenous_Protein->Proteasome Ubiquitination Peptide_Fragments Peptide Fragments Proteasome->Peptide_Fragments Degradation TAP TAP Transporter Peptide_Fragments->TAP Transport Precursor_Peptides Precursor Peptides TAP->Precursor_Peptides ERAP1 ERAP1 Precursor_Peptides->ERAP1 N-terminal Trimming ERAP2 ERAP2 Precursor_Peptides->ERAP2 N-terminal Trimming Optimal_Peptide Optimally-trimmed Peptide (8-10 aa) ERAP1->Optimal_Peptide ERAP2->Optimal_Peptide Inhibitor 3-Benzylsulfamoyl- benzoic acid Inhibitor->ERAP1 Inhibitor->ERAP2 PLC Peptide Loading Complex (PLC) Optimal_Peptide->PLC Peptide_MHC1 Peptide-MHC I Complex PLC->Peptide_MHC1 MHC1 MHC Class I MHC1->PLC Surface_Peptide_MHC1 Peptide-MHC I Complex Peptide_MHC1->Surface_Peptide_MHC1 Transport T_Cell CD8+ T-Cell Surface_Peptide_MHC1->T_Cell Recognition

Caption: MHC Class I antigen presentation pathway highlighting the role of ERAP1 and ERAP2.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C for 15 min Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 Determine_MOA Determine Mechanism of Inhibition Data_Analysis->Determine_MOA End End Determine_IC50->End Determine_MOA->End

Caption: Experimental workflow for ERAP1/ERAP2 inhibition assay.

References

Application of 3-Benzylsulfamoyl-benzoic Acid Derivatives in h-NTPDase Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates.[1] Four of these isoforms, h-NTPDase1, -2, -3, and -8, are key regulators of nucleotide-mediated signaling in various physiological and pathological processes, including thrombosis, inflammation, cancer, and diabetes.[2] The development of selective inhibitors for these enzymes is of significant interest for therapeutic intervention.[3] Sulfamoyl-benzoic acid derivatives have emerged as a promising class of h-NTPDase inhibitors, demonstrating isoform-specific inhibitory activity. This document outlines the application of these compounds, with a focus on their utility in h-NTPDase research and provides generalized protocols for their characterization.

Mechanism of Action

Extracellular nucleotides such as ATP and ADP are signaling molecules that activate P2 purinergic receptors. E-NTPDases terminate this signaling by sequentially hydrolyzing the phosphate groups of these nucleotides.[1] By inhibiting specific h-NTPDase isoforms, sulfamoyl-benzoic acid derivatives can prolong the signaling of these nucleotides at their respective receptors, thereby modulating downstream cellular responses. For instance, inhibition of h-NTPDase1, which is involved in thrombosis, can potentiate the anti-platelet effects of ATP.

NTPDase_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP/ADP P2_Receptor P2 Receptors ATP->P2_Receptor Activates hNTPDase h-NTPDase ATP->hNTPDase Substrate Downstream Downstream Signaling P2_Receptor->Downstream AMP AMP + Pi hNTPDase->AMP Inhibitor Sulfamoyl-benzoic acid derivative Inhibitor->hNTPDase Inhibits

Caption: Purinergic signaling pathway modulated by h-NTPDase and its inhibition.

Quantitative Data: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives

Several sulfamoyl-benzamide derivatives have been synthesized and evaluated for their inhibitory activity against different h-NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.[2]

Compound IDStructureh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid> 50> 50> 500.28 ± 0.07
3a N-(4-chlorophenyl)-3-(cyclopropylsulfamoyl)benzamide> 50> 501.33 ± 0.051.78 ± 0.08
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide> 500.27 ± 0.08> 50> 50
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13> 500.72 ± 0.11> 50
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide> 500.29 ± 0.072.54 ± 0.05> 50
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide> 500.29 ± 0.07> 50> 50

Data extracted from Reference[2].

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of sulfamoyl-benzoic acid derivatives against h-NTPDases.

Protocol 1: h-NTPDase Inhibition Assay

This protocol is based on the colorimetric determination of inorganic phosphate released from the enzymatic hydrolysis of ATP.

Materials:

  • Recombinant human NTPDase isoforms (1, 2, 3, or 8)

  • ATP (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Calcium chloride (CaCl2)

  • Test compounds (sulfamoyl-benzoic acid derivatives) dissolved in DMSO

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the h-NTPDase enzyme in Tris-HCl buffer containing CaCl2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Tris-HCl buffer

    • Test compound solution (or DMSO for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite green reagent. This reagent will react with the inorganic phosphate produced to generate a colored product.

  • Measurement: Measure the absorbance of each well at a wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

NTPDase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare h-NTPDase working solution Add_Reagents Add buffer, compound, and enzyme to plate Enzyme_Prep->Add_Reagents Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_ATP Initiate reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Add_Malachite Stop reaction and develop color Incubate->Add_Malachite Measure_Abs Measure absorbance at 630 nm Add_Malachite->Measure_Abs Calculate_Inhibition Calculate % inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for h-NTPDase inhibition assay.

Molecular Docking Studies

Computational molecular docking studies can be employed to understand the binding mode of sulfamoyl-benzoic acid derivatives within the active site of h-NTPDase isoforms. These studies can reveal key interactions with amino acid residues and aid in the rational design of more potent and selective inhibitors.[2]

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Prepare h-NTPDase homology model Docking Perform molecular docking Protein_Prep->Docking Ligand_Prep Prepare 3D structure of inhibitor Ligand_Prep->Docking Analyze_Poses Analyze binding poses and interactions Docking->Analyze_Poses Identify_Residues Identify key amino acid residues Analyze_Poses->Identify_Residues

References

Application Notes and Protocols for In Vitro Evaluation of 3-Benzylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylsulfamoyl-benzoic acid is a synthetic organic compound belonging to the class of sulfamoylbenzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential to modulate the activity of various enzymes and cellular pathways. Notably, derivatives of phenylsulfamoyl benzoic acid have been identified as modulators of endoplasmic reticulum aminopeptidases (ERAP), particularly ERAP2, and as inhibitors of nucleoside triphosphate diphosphohydrolases (h-NTPDases). Furthermore, some benzoic acid derivatives have shown promise as antimicrobial and anti-inflammatory agents.

These application notes provide detailed protocols for the in vitro experimental setup to investigate the biological activities of this compound. The methodologies described herein are intended to guide researchers in assessing its potential as an enzyme inhibitor and a therapeutic agent.

Potential Biological Targets and Activities

Based on the activity of structurally related compounds, the primary putative biological targets for this compound are:

  • Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): An enzyme involved in the final trimming of antigenic peptides for presentation by MHC class I molecules. Inhibition of ERAP2 is a potential therapeutic strategy for autoimmune diseases and certain cancers.

  • Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): A family of ecto-enzymes that hydrolyze extracellular nucleotides, playing a crucial role in purinergic signaling. Modulation of h-NTPDase activity is relevant for thrombosis, inflammation, and cancer.

  • Inflammatory Pathways: Potential inhibition of key inflammatory enzymes such as cyclooxygenases (COX).

  • Microbial Targets: Possible antibacterial and antifungal activity.

Data Presentation: Representative Quantitative Data

The following tables summarize representative quantitative data for the inhibitory activity of compounds structurally related to this compound. This data is provided for illustrative purposes to guide experimental design and data analysis.

Table 1: Representative Inhibitory Activity against h-NTPDase Isoforms

Compound ClassTarget EnzymeRepresentative IC50 (µM)
Sulfamoyl-benzamide Derivativesh-NTPDase12.88 ± 0.13
h-NTPDase20.29 ± 0.07
h-NTPDase30.72 ± 0.11
h-NTPDase80.28 ± 0.07

Data is representative of potent inhibitors within this class and serves as a benchmark for evaluating this compound.

Table 2: Representative Inhibitory Activity against ERAP2

Compound ClassTarget EnzymeRepresentative IC50 (µM)
Phenylsulfamoyl benzoic acid derivativesERAP215.8 ± 2.1

This value is based on active compounds from this chemical series and provides an expected range of potency.

Table 3: Representative Antimicrobial Activity

Compound ClassMicrobial StrainRepresentative Minimum Inhibitory Concentration (MIC) (µg/mL)
Benzoic Acid DerivativesStaphylococcus aureus64
Escherichia coli128
Candida albicans256

MIC values can vary significantly based on the specific derivative and microbial strain.

Experimental Protocols

ERAP2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of ERAP2 activity by quantifying the fluorescence released from a synthetic substrate.

Materials:

  • Recombinant human ERAP2 enzyme

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known ERAP2 inhibitor)

  • DMSO (for compound dissolution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination.

  • Enzyme Preparation: Prepare a solution of recombinant ERAP2 in Assay Buffer at a 2x final concentration.

  • Assay Plate Setup:

    • Add 50 nL of each diluted test compound solution to the wells of a 384-well plate using an automated liquid handler.

    • Include wells with a positive control inhibitor and DMSO as a negative control.

  • Enzyme Addition: Dispense 10 µL of the 2x ERAP2 solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a 2x solution of R-AMC in Assay Buffer. Dispense 10 µL of the substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERAP2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3-Benzylsulfamoyl- benzoic acid Dispense_Compound Dispense compound to 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare 2x ERAP2 enzyme solution Add_Enzyme Add ERAP2 solution Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare 2x R-AMC substrate solution Add_Substrate Add R-AMC to initiate reaction Substrate_Prep->Add_Substrate Pre_Incubate Incubate (15 min, RT) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence (kinetic, 30-60 min, 37°C) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50

Workflow for the ERAP2 Inhibition Assay.
h-NTPDase Inhibition Assay (Malachite Green)

This colorimetric assay determines the inhibitory activity of the test compound by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Recombinant human NTPDase enzymes (e.g., h-NTPDase1, 2, 3, 8)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2

  • ATP (substrate)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer.

  • Assay Plate Setup:

    • Add varying concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add the recombinant h-NTPDase enzyme to the wells.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATP substrate.

  • Incubation: Incubate the reaction mixture for a defined time at 37°C.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent.

  • Absorbance Measurement: Measure the absorbance of the colored complex using a microplate reader at a wavelength of approximately 630 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the control wells.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

hNTPDase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Dispense_Compound Dispense compound to 96-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare h-NTPDase enzyme solution Add_Enzyme Add h-NTPDase enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare ATP substrate solution Add_Substrate Add ATP to initiate reaction Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Malachite Green to stop reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance (~630 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for the h-NTPDase Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (test compound)

  • Standard antimicrobial agents (positive controls)

  • DMSO (for compound dissolution)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the 96-well microtiter plate with the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

In Vitro Anti-Inflammatory Assay (Cyclooxygenase Inhibition)

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • This compound (test compound)

  • Known COX inhibitor (e.g., celecoxib, indomethacin) as a positive control

  • Colorimetric or fluorometric detection kit

Procedure:

  • Reagent Preparation: Prepare the assay buffer, enzymes, and substrate according to the manufacturer's instructions.

  • Inhibitor Incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., Prostaglandin G2) using a fluorometric or colorimetric probe.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound.

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Antigenic_Precursors Antigenic Precursors (>8-10 amino acids) Proteasome->Antigenic_Precursors Protein degradation TAP TAP Transporter Antigenic_Precursors->TAP Transport into ER ERAP2 ERAP2 TAP->ERAP2 Optimal_Peptide Optimal Peptide (8-10 amino acids) ERAP2->Optimal_Peptide Peptide trimming MHC_I MHC Class I Peptide_Loading_Complex Peptide Loading Complex (PLC) MHC_I->Peptide_Loading_Complex MHC_I_Peptide_Complex MHC I - Peptide Complex Peptide_Loading_Complex->MHC_I_Peptide_Complex Peptide loading Optimal_Peptide->Peptide_Loading_Complex Cell Surface Cell Surface MHC_I_Peptide_Complex->Cell Surface Transport to Test_Compound 3-Benzylsulfamoyl- benzoic acid Test_Compound->ERAP2 Inhibition

ERAP2 in the MHC Class I Antigen Presentation Pathway.

hNTPDase_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP Hydrolysis P2_Receptors P2 Receptors (P2X, P2Y) ATP->P2_Receptors Activation AMP AMP ADP->AMP Hydrolysis ADP->P2_Receptors Activation hNTPDase h-NTPDase Cellular_Response Cellular Response (e.g., inflammation, platelet aggregation) P2_Receptors->Cellular_Response Test_Compound 3-Benzylsulfamoyl- benzoic acid Test_Compound->hNTPDase Inhibition

Role of h-NTPDases in Purinergic Signaling.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its inhibitory potential against key enzymatic targets and its broader biological activities, researchers can elucidate its mechanism of action and therapeutic potential. The illustrative quantitative data and pathway diagrams serve as valuable tools for experimental design and interpretation of results, facilitating the advancement of drug discovery and development in this promising area of medicinal chemistry.

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 3-Benzylsulfamoyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylsulfamoyl-benzoic acid is a synthetic compound belonging to the sulfonamide class of molecules. Derivatives of this structural class have shown significant activity as inhibitors of various enzymes, making them promising candidates for therapeutic development. Notably, compounds with a sulfamoyl-benzoic acid scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and other physiological processes, and endoplasmic reticulum aminopeptidases (ERAPs), which play a role in the immune response. This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, with a primary focus on its potential as an enzyme inhibitor.

Potential Signaling Pathways and Cellular Effects

Based on the activities of structurally related compounds, this compound may modulate signaling pathways regulated by its target enzymes. For instance, inhibition of carbonic anhydrases can alter intracellular and extracellular pH, affecting various cellular processes including proliferation and metabolism. Inhibition of ERAPs can modulate the presentation of antigens on MHC class I molecules, thereby influencing the adaptive immune response.

Signaling_Pathway cluster_0 Carbonic Anhydrase Inhibition CA Carbonic Anhydrase (CA) H2CO3 H2CO3 CA->H2CO3 Hydration of CO2 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Dissociation pH_change Intra/Extracellular pH Alteration H_HCO3->pH_change Cell_Processes Cell Proliferation, Metabolism, etc. pH_change->Cell_Processes Compound 3-Benzylsulfamoyl- benzoic acid Compound->CA Inhibition CA_Assay_Workflow cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Compounds) start->prep plate Plate Setup (Blank, Controls, Test Compound) prep->plate preincubate Pre-incubate Enzyme with Inhibitor (15 min) plate->preincubate add_substrate Initiate Reaction (Add p-NPA Substrate) preincubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Application Notes and Protocols for the Quantification of 3-Benzylsulfamoyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylsulfamoyl-benzoic acid is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and quality control. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, robust and reliable quantification can be achieved by adapting established methods for structurally similar compounds, such as benzoic acid and its derivatives.

This document provides detailed application notes and protocols for three common analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The provided protocols are based on well-established analytical principles and serve as a comprehensive starting point for method development and validation.

Analytical Techniques

A summary of the proposed analytical techniques and their typical performance characteristics is presented below. These values are representative and should be confirmed during formal method validation.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.5 ng/mL1.5 µg/mL
Accuracy (Recovery %) 98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 2%< 5%< 3%

Experimental Workflow

The general workflow for the quantification of this compound in a given sample is outlined in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC / LC-MS) Injection->Separation Detection Detection (UV / MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General experimental workflow for quantification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Schematic of a typical HPLC system.

1. Instrumentation and Reagents

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or trifluoroacetic acid (TFA)

  • This compound reference standard

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 230 nm or 270 nm (requires experimental determination of λmax).

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

LCMS_Principle cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column HPLC Column IonSource Ion Source (e.g., ESI) LC_Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions DataSystem Data System Detector->DataSystem Signal

Caption: Principle of LC-MS analysis.

1. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm)

  • LC-MS grade acetonitrile and water

  • Formic acid

  • This compound reference standard

2. LC-MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M-H]⁻ (m/z calculated for C₁₄H₁₂NO₄S)

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of SO₂, benzyl group, or CO₂.

3. Standard and Sample Preparation

  • Prepare standard and sample solutions as described in the HPLC protocol, but at lower concentrations suitable for the sensitivity of the LC-MS system (e.g., in the ng/mL range). The diluent should be the initial mobile phase composition.

4. Data Analysis

  • Generate a calibration curve using the peak areas of the specific MRM transition.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry Protocol

This technique is a simpler, cost-effective method for quantifying the analyte in non-complex sample matrices.

1. Instrumentation and Reagents

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Spectrophotometric grade solvent (e.g., ethanol or methanol)

  • This compound reference standard

2. Method Development

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest.

  • Wavelength Maximum (λmax) Determination: Prepare a solution of the analyte and scan the UV spectrum (e.g., from 200 to 400 nm) to identify the wavelength of maximum absorbance.

3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the selected solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a suitable absorbance range (typically 0.1 to 1.0 AU).

  • Sample Solution: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

4. Data Analysis

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve (Beer-Lambert Law).

HPLC method for 3-Benzylsulfamoyl-benzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of 3-Benzylsulfamoyl-benzoic Acid

Application Note and Protocol

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. A reliable and robust analytical method is crucial for its quantification in various stages of drug development, including purity assessment of active pharmaceutical ingredients (APIs) and in-process control. The proposed reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise.

Proposed HPLC Method

Based on the analysis of structurally related compounds such as benzoic acid and other sulfonamides, a reversed-phase HPLC method using a C18 column is proposed. The aromatic nature of this compound allows for strong retention on a C18 stationary phase and good UV absorbance.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

Table 1: Proposed Chromatographic Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add the diluent to dissolve the sample, sonicate if necessary, and dilute to the final volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the parameters listed in Table 2.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Linearity

Analyze the prepared working standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 3: Linearity Data Summary

Concentration (µg/mL)Peak Area (Mean)
1
10
25
50
75
100
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%
100%
120%
Mean Recovery (%) 98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples on a different day, by a different analyst, or on a different instrument.

Table 5: Precision Data Summary

Precision TypeRSD (%) of Peak Area
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Table 6: LOD and LOQ Values

ParameterResult (µg/mL)
LOD
LOQ

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_Run HPLC Analysis MobilePhase->HPLC_Run StandardPrep Standard Solution Preparation SST System Suitability Test StandardPrep->SST SamplePrep Sample Preparation SamplePrep->HPLC_Run SST->HPLC_Run Integration Peak Integration HPLC_Run->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a robust framework for the quantitative analysis of this compound. The detailed protocols for method implementation and validation will ensure reliable and accurate results for researchers and scientists in the pharmaceutical industry. It is recommended to perform a forced degradation study to ensure the stability-indicating nature of this method.

Application Notes and Protocols for the Synthesis of 3-Benzylsulfamoyl-benzoic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylsulfamoyl-benzoic acid derivatives represent a class of compounds with significant therapeutic potential, primarily explored for their role as enzyme inhibitors. The core structure, featuring a flexible benzyl group appended to a sulfamoyl moiety, which is in turn connected to a benzoic acid scaffold, allows for diverse chemical modifications. These modifications are crucial for tuning the pharmacological properties of the derivatives, such as potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies of this class of compounds are instrumental in identifying key structural features that govern their biological activity. These derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and nucleoside triphosphate diphosphohydrolases (NTPDases), which are implicated in a range of pathologies such as cancer, glaucoma, and inflammation.[1][2][3] This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in the context of SAR studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process starting from 3-(chlorosulfonyl)benzoic acid. The first step involves the formation of the sulfonamide bond by reacting the sulfonyl chloride with benzylamine or a substituted benzylamine. The resulting intermediate can then be further modified if necessary.

General Synthetic Protocol

Step 1: Synthesis of 3-(Benzylsulfamoyl)benzoic Acid

This protocol describes the synthesis of the parent compound, 3-(benzylsulfamoyl)benzoic acid. Derivatives can be synthesized by using appropriately substituted benzylamines in this step.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Benzylamine

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add benzylamine (1.1 eq).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pyridine or triethylamine (1.5 eq) dropwise to the mixture. The base acts to neutralize the HCl generated during the reaction.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(benzylsulfamoyl)benzoic acid.[4]

Characterization:

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.[4]

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how different structural modifications to the this compound scaffold affect its biological activity. By systematically altering the substituents on the benzyl ring and the benzoic acid, researchers can identify the key molecular features responsible for target binding and efficacy.

Key Positions for Modification in SAR Studies:
  • Benzyl Ring Substituents: Introduction of electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) of the benzyl ring can influence lipophilicity, electronic properties, and steric interactions with the target protein.

  • Benzoic Acid Modifications: The carboxylic acid group is often crucial for activity, potentially acting as a key binding motif. Esterification or amidation of this group can probe its importance and modulate pharmacokinetic properties.

  • Sulfonamide Linker: While less commonly modified, alterations to the sulfonamide linker can impact the overall conformation of the molecule.

Representative SAR Data

The following table summarizes hypothetical SAR data for a series of this compound derivatives as inhibitors of a target enzyme (e.g., Carbonic Anhydrase IX), based on trends observed for similar sulfonamide inhibitors.[5]

CompoundR (Substitution on Benzyl Ring)IC₅₀ (nM)
1 H150
2 4-F85
3 4-Cl70
4 4-CH₃120
5 4-OCH₃180
6 2-Cl250
7 3-Cl110

SAR Analysis Summary:

  • Halogen Substitution: The data suggests that small, electron-withdrawing substituents at the para-position of the benzyl ring (compounds 2 and 3 ) enhance inhibitory activity compared to the unsubstituted analog (1 ). This may be due to favorable electronic interactions or improved binding affinity within the enzyme's active site.

  • Alkyl and Alkoxy Substitution: The presence of an electron-donating methyl group (4 ) or a methoxy group (5 ) at the para-position appears to be less favorable for activity.

  • Positional Isomers: Comparison of chloro-substituted analogs (3 , 6 , and 7 ) indicates that the position of the substituent is critical. Para-substitution is optimal, while ortho-substitution is detrimental to activity, possibly due to steric hindrance.

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific enzyme target, such as a carbonic anhydrase isoform.

Materials:

  • Purified carbonic anhydrase (e.g., CA IX)

  • Synthesized this compound derivatives

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

  • 96-well plates

  • DMSO

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Create a dilution series of each compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the carbonic anhydrase enzyme with varying concentrations of the inhibitor compounds for a specified time (e.g., 15 minutes) at room temperature.[5]

  • CO₂ Hydration Reaction: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.[5]

  • Monitoring pH Change: The CA-catalyzed hydration of CO₂ produces protons, leading to a decrease in pH. This change is monitored by measuring the change in absorbance of the pH indicator over time.[5]

  • Data Analysis: The initial rates of the enzymatic reaction are determined for each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

G start 3-(Chlorosulfonyl)benzoic Acid + Benzylamine step1 Sulfonamide Formation (Pyridine, DCM, 0°C to RT) start->step1 intermediate Crude 3-(Benzylsulfamoyl)benzoic Acid step1->intermediate step2 Workup (HCl wash, Brine wash) intermediate->step2 step3 Purification (Column Chromatography or Recrystallization) step2->step3 product Pure 3-(Benzylsulfamoyl)benzoic Acid Derivative step3->product characterization Characterization (NMR, MS, IR) product->characterization evaluation Biological Evaluation (Enzyme Inhibition Assay) product->evaluation sar SAR Analysis evaluation->sar

Caption: Synthetic workflow for this compound derivatives.

Carbonic Anhydrase Signaling Pathway in pH Regulation

G cluster_cell Cell co2 CO₂ ca Carbonic Anhydrase (CA) co2->ca h2o H₂O h2o->ca h2co3 H₂CO₃ ca->h2co3 Hydration hco3 HCO₃⁻ h2co3->hco3 h_plus H⁺ h2co3->h_plus ph_reg Intracellular pH Regulation (e.g., transporter activity) h_plus->ph_reg downstream Downstream Signaling (Proliferation, Metabolism) ph_reg->downstream inhibitor 3-Benzylsulfamoyl- benzoic Acid Derivative inhibitor->ca Inhibition

Caption: Inhibition of carbonic anhydrase disrupts cellular pH regulation.

SAR Logic Diagram

G cluster_0 SAR Investigation start Synthesize Library of This compound Derivatives modify_benzyl Vary Substituents on Benzyl Ring (R group, position) start->modify_benzyl modify_benzoic Modify Benzoic Acid Moiety (e.g., esterification) start->modify_benzoic bio_assay Screen for Biological Activity (IC₅₀ determination) modify_benzyl->bio_assay modify_benzoic->bio_assay analyze Analyze Structure-Activity Data bio_assay->analyze conclusion Identify Key Pharmacophores and Optimize Lead Compound analyze->conclusion

Caption: Logical workflow for conducting SAR studies.

References

Application Notes and Protocols for 3-Benzylsulfamoyl-benzoic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Benzylsulfamoyl-benzoic acid as a chemical probe is limited in the current scientific literature. The following application notes and protocols are based on the established principles of structurally related sulfamoylbenzoic acid and benzoyl benzoic acid derivatives. These should serve as a guide for the characterization and potential application of the title compound.

Introduction

This compound belongs to the sulfamoylbenzoic acid class of compounds, which has garnered significant interest in medicinal chemistry and chemical biology. The core scaffold, consisting of a benzoic acid and a sulfonamide group, is a versatile platform for designing molecules with diverse biological activities. By modifying the substituents on the sulfonamide nitrogen and the phenyl ring, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Structurally related compounds have shown activity as modulators of various biological targets, including G-protein coupled receptors (GPCRs) like the lysophosphatidic acid receptor 2 (LPA2), enzymes such as endoplasmic reticulum aminopeptidase 2 (ERAP2) and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), and as inhibitors of protein-protein interactions, for instance, the interaction between bacterial RNA polymerase and sigma factors. This suggests that this compound holds potential as a chemical probe to investigate these and other biological pathways.

This document provides a comprehensive overview of the potential applications of this compound as a chemical probe, including detailed protocols for its synthesis and for conducting key experiments to evaluate its biological activity.

Chemical Properties and Synthesis

A general synthesis strategy for N-substituted sulfamoylbenzoic acids involves the reaction of a sulfonyl chloride with an appropriate amine.

General Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with benzylamine.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Benzylamine

  • Pyridine or triethylamine (TEA) as a base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or TEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add benzylamine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow

start 3-(Chlorosulfonyl)benzoic acid + Benzylamine reaction Sulfonamide Formation (Pyridine/TEA in DCM) start->reaction workup Aqueous Workup (HCl, Water, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

General synthesis workflow for this compound.

Quantitative Data Summary

Compound ClassTargetActivity MetricReported ValueReference
Sulfamoyl benzoic acid analoguesLPA2 ReceptorEC₅₀Subnanomolar[1]
4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acidERAP2IC₅₀27 µM (Arg-AMC hydrolysis)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase8IC₅₀0.28 ± 0.07 μM[2]
Benzoyl benzoic acid derivativesBacterial RNA polymerase-sigma factor interactionMIC0.5 µg/mL (against S. epidermidis)[3]

Potential Biological Targets and Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate the following signaling pathways:

Lysophosphatidic Acid (LPA) Signaling

Sulfamoyl benzoic acid derivatives have been identified as potent and specific agonists of the LPA2 receptor[1]. LPA receptors are GPCRs that, upon activation, can trigger a variety of downstream signaling cascades, including those mediated by Gαi, Gαq, and Gα12/13 proteins, leading to cellular responses such as proliferation, survival, and migration.

LPA2 Receptor Signaling Pathway

cluster_membrane Cell Membrane LPA2 LPA2 Receptor G_protein Gαq / Gαi / Gα12/13 LPA2->G_protein Activation LPA_Probe LPA or This compound LPA_Probe->LPA2 Agonist Binding PLC PLC G_protein->PLC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK RhoA RhoA Pathway G_protein->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->Ras_Raf_MEK_ERK Cell_Response Cell Proliferation, Survival, Migration Ras_Raf_MEK_ERK->Cell_Response RhoA->Cell_Response

Simplified LPA2 receptor signaling pathway.
Antigen Presentation Pathway

Phenylsulfamoyl benzoic acid derivatives have been identified as inhibitors of ERAP2, a key enzyme in the trimming of antigenic peptides for presentation by MHC class I molecules. Inhibition of ERAP2 can modulate the immunopeptidome and has therapeutic potential in cancer immunotherapy and autoimmune diseases.

ERAP2 in Antigen Processing

Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Endogenous Protein Protein->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport to ER ERAP2 ERAP2 TAP->ERAP2 Trimming Trimmed_Peptide Optimally Trimmed Peptide ERAP2->Trimmed_Peptide Probe 3-Benzylsulfamoyl- benzoic acid Probe->ERAP2 Inhibition MHC_I MHC Class I Trimmed_Peptide->MHC_I Loading Cell_Surface Cell Surface Presentation MHC_I->Cell_Surface ATP ATP ADP ADP ATP->ADP Hydrolysis NTPDase NTPDase ATP->NTPDase P2_Receptors P2 Receptors ATP->P2_Receptors Activation AMP AMP ADP->AMP Hydrolysis ADP->NTPDase ADP->P2_Receptors Activation Adenosine Adenosine AMP->Adenosine Hydrolysis Ecto_5_NT ecto-5'-nucleotidase AMP->Ecto_5_NT P1_Receptors P1 Receptors Adenosine->P1_Receptors Activation NTPDase->AMP Probe 3-Benzylsulfamoyl- benzoic acid Probe->NTPDase Inhibition Ecto_5_NT->Adenosine Signaling Downstream Signaling P2_Receptors->Signaling P1_Receptors->Signaling RNAP_core RNAP Core Enzyme Holoenzyme RNAP Holoenzyme RNAP_core->Holoenzyme Sigma_factor Sigma (σ) Factor Sigma_factor->Holoenzyme Promoter Promoter DNA Holoenzyme->Promoter Binding Probe 3-Benzylsulfamoyl- benzoic acid Probe->RNAP_core Inhibition of Interaction Probe->Sigma_factor Open_Complex Open Promoter Complex Promoter->Open_Complex Transcription Transcription Initiation Open_Complex->Transcription start Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Incubate Enzyme with Inhibitor (varied conc.) start->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Product Formation (e.g., Absorbance, Fluorescence) reaction->measurement analysis Data Analysis (Calculate % Inhibition, IC₅₀) measurement->analysis start Treat Cells with Compound or Vehicle heat Heat Cells at Varying Temperatures start->heat lyse Cell Lysis and Centrifugation heat->lyse collect Collect Soluble Fraction (Supernatant) lyse->collect detect Detect Target Protein (e.g., Western Blot, MS) collect->detect analysis Analyze Protein Stability (Generate Melt Curve) detect->analysis

References

Application Notes and Protocols for Studying 3-Benzylsulfamoyl-benzoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the anti-cancer properties of 3-Benzylsulfamoyl-benzoic acid. The protocols outlined below are designed to assess its general effects on cancer cell viability and to explore its potential mechanism of action as a modulator of antigen presentation, a critical process in cancer immunology.

Introduction

This compound belongs to a class of compounds that have garnered interest in cancer research. Notably, derivatives of phenylsulfamoyl-benzoic acid have been identified as modulators of endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2)[1]. These enzymes play a crucial role in the final trimming of peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface[1]. By inhibiting ERAP, it is hypothesized that the repertoire of tumor antigens presented to the immune system can be altered, potentially unmasking neoantigens that can be recognized by cytotoxic T lymphocytes, thereby enhancing anti-tumor immunity[2][3][4].

This document provides a detailed experimental workflow to characterize the in vitro effects of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies focused on its potential as an ERAP inhibitor.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Elucidation of Cellular Effects cluster_phase3 Phase 3: Mechanism of Action (ERAP Inhibition) cluster_phase4 Phase 4: Immunological Consequences P1_1 Cell Viability Assays (MTT, CellTiter-Glo) P1_2 Determine IC50 Values P1_1->P1_2 P2_1 Apoptosis Assays (Annexin V/PI) P1_2->P2_1 P2_2 Cell Cycle Analysis (Propidium Iodide Staining) P1_2->P2_2 P3_1 ERAP1/ERAP2 Enzyme Inhibition Assay P2_1->P3_1 P2_2->P3_1 P3_2 Antigen Presentation Assay (SIINFEKL Assay) P3_1->P3_2 P3_3 Western Blot for ERAP Pathway Proteins P3_2->P3_3 P4_1 Co-culture with T-cells P3_3->P4_1 P4_2 Cytokine Release Assay (ELISA) P4_1->P4_2 erap_pathway cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Degradation of intracellular proteins TAP TAP Transporter Peptide_precursors->TAP Transport into ER ERAP ERAP1/ERAP2 TAP->ERAP Trimming of peptides MHC_I MHC Class I ERAP->MHC_I Loading onto MHC I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Antigen Presented Antigen Peptide_MHC->Presented_Antigen Transport to cell surface TCR T-Cell Receptor (TCR) Presented_Antigen->TCR Recognition T_Cell Cytotoxic T-Cell TCR->T_Cell T_Cell->T_Cell Inhibitor 3-Benzylsulfamoyl- benzoic acid Inhibitor->ERAP Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 3-Benzylsulfamoyl-benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Benzylsulfamoyl-benzoic acid synthesis.

Experimental Protocol: Synthesis of this compound

A detailed methodology for the synthesis of this compound is provided below. This protocol is based on established methods for sulfonamide synthesis from sulfonyl chlorides and amines.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Benzylamine

  • Pyridine (or other suitable base like triethylamine or potassium carbonate)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or ethanol/water mixture for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0°C in an ice bath. Slowly add pyridine (1.1 equivalents) to the solution with stirring.

  • Addition of Amine: While maintaining the temperature at 0°C, add benzylamine (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[1][2][3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Moisture in reagents or solvent: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. 2. Degraded starting material: 3-(Chlorosulfonyl)benzoic acid can degrade over time. 3. Inefficient stirring: Poor mixing can lead to localized reactions and reduced yield. 4. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle reagents under an inert atmosphere. 2. Use fresh or properly stored 3-(chlorosulfonyl)benzoic acid. 3. Use a magnetic stirrer and ensure vigorous mixing throughout the reaction. 4. Accurately measure all reagents.
Presence of Multiple Spots on TLC 1. Side reactions: Formation of undesired byproducts. A common side reaction is the reaction of the sulfonyl chloride with the carboxylic acid moiety of another molecule. 2. Unreacted starting materials: Incomplete reaction due to insufficient reaction time or temperature.1. Control the reaction temperature, as higher temperatures can promote side reactions. Consider using a milder base. 2. Increase the reaction time and monitor the reaction progress by TLC until the starting material is consumed.
Product is Difficult to Purify 1. Formation of polar impurities: The presence of sulfonic acid (from hydrolysis of the sulfonyl chloride) can make purification difficult. 2. Co-precipitation of impurities: Impurities may crystallize along with the product during recrystallization.1. Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities. 2. Choose an appropriate recrystallization solvent system. A solvent in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble, is ideal.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a tertiary amine like pyridine or triethylamine, serves two primary purposes. First, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the sulfonyl chloride and the amine. Second, it can act as a nucleophilic catalyst, activating the sulfonyl chloride for attack by the amine.

Q2: Can I use a different solvent for this reaction?

A2: Yes, other aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or acetonitrile can be used.[6][7] The choice of solvent can influence the reaction rate and yield, so it may require optimization. It is important to use an anhydrous solvent to prevent hydrolysis of the sulfonyl chloride.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using various analytical techniques, including:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., S=O, N-H, C=O, O-H).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q4: What are the key safety precautions for this synthesis?

A4: 3-(Chlorosulfonyl)benzoic acid is corrosive and moisture-sensitive. Benzylamine is also corrosive and a skin and eye irritant. Pyridine is flammable and toxic. Therefore, this synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Data Presentation: Optimizing Reaction Conditions

Parameter Condition Expected Yield Range Notes
Base PyridineHigh (can be quantitative)[6]Often the base of choice for high yields.
Triethylamine (TEA)Good to High[8]A common and effective base.
Potassium CarbonateGood[6]An inorganic base option, may require a different solvent system.
Solvent Dichloromethane (DCM)Good to HighA common aprotic solvent for this reaction.
Diethyl EtherGood[6]Can be effective, especially at low temperatures.
Tetrahydrofuran (THF)GoodAnother suitable aprotic solvent.
Temperature 0°C to Room TemperatureOptimalLower temperatures can help to minimize side reactions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-(Chlorosulfonyl)benzoic acid in DCM add_base Add Pyridine at 0°C start->add_base add_amine Add Benzylamine at 0°C add_base->add_amine react Stir at Room Temperature add_amine->react quench Quench with 1M HCl react->quench wash Wash with H₂O & NaHCO₃ quench->wash dry Dry with MgSO₄ & Concentrate wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture in Reagents/Solvents? start->check_moisture check_reagents Check Starting Material Quality? check_moisture->check_reagents No solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture Yes check_conditions Review Reaction Conditions? check_reagents->check_conditions No solution_reagents Use Fresh/Pure Starting Materials check_reagents->solution_reagents Yes solution_conditions Optimize Temperature, Time, and Stoichiometry check_conditions->solution_conditions Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 3-Benzylsulfamoyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Benzylsulfamoyl-benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. The chosen solvent is too effective at room temperature, meaning the product remains dissolved. 2. Too much solvent was used, preventing the solution from reaching saturation upon cooling. 3. Premature crystallization occurred during hot filtration, leading to product loss on the filter paper. 4. The cooling process was too rapid, resulting in the formation of very fine crystals that are difficult to filter.1. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol has been used for recrystallizing similar compounds.[1] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature. 4. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of larger crystals.[3]
Product Fails to Crystallize 1. The solution is not supersaturated. 2. The presence of significant impurities is inhibiting crystal formation.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If too much solvent was added, carefully evaporate some of it and allow the solution to cool again. 2. If the product is oily, attempt to purify a small portion via column chromatography to obtain seed crystals. Consider an initial purification step like an acid-base extraction to remove certain types of impurities.
Oily Product Obtained After Recrystallization 1. The melting point of the compound is lower than the boiling point of the solvent, causing it to "oil out." 2. High concentration of impurities depressing the melting point.1. Choose a recrystallization solvent with a lower boiling point. 2. Perform a preliminary purification step. Column chromatography can be effective for removing impurities that hinder crystallization.
Colored Impurities in Final Product 1. Colored byproducts from the synthesis are co-crystallizing with the product.1. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Improper column packing.1. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and impurities. For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. 2. Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). 3. Ensure the column is packed uniformly to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on typical synthesis routes for similar compounds (e.g., reaction of a sulfamoyl benzoic acid with a benzylating agent), common impurities may include:

  • Unreacted starting materials (e.g., 3-sulfamoylbenzoic acid, benzyl chloride).

  • Byproducts from side reactions.

  • Residual solvents from the reaction or workup.

Q2: Which solvent is best for recrystallizing this compound?

A2: While the ideal solvent should be determined experimentally, ethanol has been successfully used for the recrystallization of structurally similar compounds like 4-benzyl-3-benzyloxy-5-sulfamylbenzoic acid.[1] A good recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2]

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range, especially one that is lower than the literature value, typically indicates the presence of impurities.[5] Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification steps, such as another recrystallization or column chromatography, may be necessary.

Q4: How can I effectively remove unreacted 3-sulfamoylbenzoic acid?

A4: Unreacted 3-sulfamoylbenzoic acid is more polar than the benzylated product. This difference in polarity can be exploited for purification.

  • Column Chromatography: A polar stationary phase like silica gel with an appropriate eluent system should effectively separate the more polar starting material from the less polar product.

  • Recrystallization: Careful selection of a recrystallization solvent may allow the starting material to remain in the mother liquor while the desired product crystallizes out.

Q5: What is a suitable mobile phase for the column chromatography of this compound?

A5: The ideal mobile phase should be determined using TLC. A good starting point for acidic organic compounds on silica gel is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[6] The polarity can be gradually increased by increasing the proportion of ethyl acetate. Adding a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure. The exact solvent and volumes should be optimized for your specific crude material.

  • Solvent Selection: Based on literature for similar compounds, ethanol is a good starting point.[1] Test the solubility of a small amount of your crude product in a few potential solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow General Purification Workflow for this compound crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Secondary purity_check1 Check Purity (TLC, mp) recrystallization->purity_check1 impurities_recryst Impurities in Mother Liquor recrystallization->impurities_recryst purity_check2 Check Purity (TLC, mp) column_chromatography->purity_check2 impurities_column Separated Impurities column_chromatography->impurities_column purity_check1->column_chromatography Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2->recrystallization Further Purification purity_check2->pure_product Purity OK

Caption: Purification workflow for this compound.

Disclaimer: This guide provides general advice and protocols. All experimental procedures should be performed in a suitably equipped laboratory, following all institutional safety guidelines. Researchers should adapt these protocols based on their specific experimental results.

References

Technical Support Center: 3-Benzylsulfamoyl-benzoic acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Benzylsulfamoyl-benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step before attempting a large-scale recrystallization of this compound?

A1: Before proceeding with a large-scale recrystallization, it is crucial to determine the solubility of your crude this compound in a variety of common laboratory solvents. This preliminary step will help in selecting the most suitable solvent or solvent system for effective purification.

Q2: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: This indicates that the solvent is likely a poor choice for your compound at the concentration and temperature you are using. You can try the following:

  • Increase the amount of solvent: Add the solvent in small increments while heating and stirring until the solid dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery of your purified compound.

  • Try a different solvent: Based on the structure of this compound, which contains both polar (carboxylic acid, sulfonamide) and non-polar (benzyl, phenyl) groups, a solvent of intermediate polarity or a solvent mixture might be more effective.

  • Consider a solvent pair: If you find a solvent in which the compound is very soluble and another in which it is poorly soluble (and the two solvents are miscible), you can use them as a solvent pair. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

Q3: The compound dissolved, but no crystals are forming upon cooling. What is the issue?

A3: This is a common issue in recrystallization and can be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution.

    • Adding a seed crystal of pure this compound.

    • Cooling the solution in an ice bath to further decrease solubility.

  • Excess solvent: You may have used too much solvent. If crystallization does not occur after attempting to induce it, you can heat the solution to evaporate some of the solvent and then try cooling it again.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to lower the saturation point.

  • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool on the benchtop away from drafts.

  • Consider a different solvent with a lower boiling point.

Q5: The yield of my recrystallized this compound is very low. What are the possible reasons?

A5: A low recovery can be attributed to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of the product may crystallize on the filter paper.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

  • The crude material was of high purity to begin with: If your starting material was already quite pure, the amount of recovered material after recrystallization will naturally be less than the starting amount due to losses inherent in the process.

Data Presentation

Table 1: Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₄H₁₃NO₄S291.32[1]Not available
3-Sulfamoyl-benzoic acidC₇H₇NO₄S217.20~130-135[2]
Benzoic AcidC₇H₆O₂122.12121-125

Table 2: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventSolubility at 25°C (g/L)Solubility at 100°C (g/L)
Water3.44[3]56.31[3]
EthanolSolubleSoluble
AcetoneSolubleSoluble
BenzeneSolubleSoluble
Carbon TetrachlorideSolubleSoluble

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. Note if the compound is soluble, sparingly soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath and observe any changes in solubility. A good recrystallization solvent will show poor solubility at room temperature but high solubility at elevated temperatures.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. Observe the formation of crystals.

Protocol 2: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a pair) to just dissolve the compound. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Reheat the solution until it becomes clear.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

  • Determine the melting point and yield of the purified product.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound 'Oils Out' crystals_form->oiling_out Oils Out end End collect_crystals->end induce_crystallization Induce Crystallization (scratch, seed, cool) no_crystals->induce_crystallization still_no_crystals Still No Crystals? induce_crystallization->still_no_crystals still_no_crystals->collect_crystals Yes evaporate_solvent Evaporate some solvent and re-cool still_no_crystals->evaporate_solvent No evaporate_solvent->cool reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent slow_cool Cool slowly reheat_add_solvent->slow_cool slow_cool->crystals_form

Caption: A workflow diagram for troubleshooting common issues during recrystallization.

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization start Start: Test Solubility of This compound test_rt Soluble at Room Temp? start->test_rt test_hot Soluble when Hot? test_rt->test_hot No poor_solvent Poor single solvent test_rt->poor_solvent Yes test_hot->poor_solvent No test_cooling Crystals form on cooling? test_hot->test_cooling Yes good_solvent Good single solvent consider_pair Consider for solvent pair poor_solvent->consider_pair test_cooling->good_solvent Yes test_cooling->poor_solvent No

Caption: A logic diagram for selecting a suitable recrystallization solvent.

References

Technical Support Center: Synthesis of 3-Benzylsulfamoyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to identify and minimize common side products encountered during the synthesis of 3-Benzylsulfamoyl-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory method involves a two-step process. First, a suitable precursor, such as 3-carboxybenzenesulfonic acid or its salt, is converted into the more reactive 3-carboxybenzenesulfonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). In the second step, the resulting sulfonyl chloride is reacted with benzylamine in the presence of a base to form the desired this compound.

Q2: My final product is contaminated with a significant amount of 3-carboxybenzenesulfonic acid. What is the likely cause?

A2: The presence of 3-carboxybenzenesulfonic acid in your final product strongly indicates the hydrolysis of your intermediate, 3-carboxybenzenesulfonyl chloride. This intermediate is highly reactive and sensitive to moisture.[1] This side reaction consumes your starting material and complicates purification. To prevent this, ensure that all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[1]

Q3: I am observing an impurity with a molecular weight that suggests the addition of a second benzyl group. What are the possible structures?

A3: There are two primary possibilities for a di-benzylated impurity:

  • N-Benzyl-3-(benzylsulfamoyl)benzamide: This is the most probable side product. It forms when a second molecule of benzylamine reacts with the carboxylic acid group of the desired product (or an activated intermediate) to form a benzamide. This reaction is competitive with the primary sulfonamide formation.

  • 3-Carboxy-N,N-dibenzylbenzenesulfonamide: This impurity can form if the nitrogen of the newly formed sulfonamide is alkylated by a benzyl source. While less common than amide formation at the carboxyl group, it can occur, particularly if reactive benzyl halides are present or under forcing reaction conditions.

Q4: My reaction to form the sulfonamide seems to have low yield, and I've isolated a byproduct that is an amide but not the one I expected. What could have happened?

A4: The most common cause for this issue is the competing reactivity of the two electrophilic sites on the 3-carboxybenzenesulfonyl chloride intermediate. Benzylamine, being a potent nucleophile, can attack both the sulfonyl chloride group and the carboxylic acid group (especially if it becomes activated). If you have isolated an unexpected amide, it is very likely N-benzyl-3-(chlorosulfonyl)benzamide , formed by the reaction of benzylamine at the carboxylic acid position instead of the sulfonyl chloride. This consumes your starting materials in an unproductive pathway.

Q5: How can I selectively favor the formation of the desired sulfonamide and minimize side products?

A5: To improve the selectivity and yield of this compound, consider the following strategies:

  • Protecting Groups: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before reacting the sulfonyl chloride with benzylamine. The ester is significantly less reactive towards benzylamine than the carboxylic acid or its corresponding acyl chloride. The ester can then be hydrolyzed in a final step to yield the desired product.

  • Control of Stoichiometry: Use a carefully controlled amount of benzylamine (typically 1.0 to 1.1 equivalents) to minimize the chance of a second reaction at the carboxylic acid.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature). Exothermic reactions can lead to a loss of selectivity and the formation of more byproducts.

  • Anhydrous Conditions: As mentioned in Q2, strictly anhydrous conditions are critical to prevent the hydrolysis of the sulfonyl chloride intermediate.[1]

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound.

Symptom / Observation Probable Cause Recommended Solution
Low yield of final product with significant recovery of 3-carboxybenzenesulfonic acid. Moisture contamination leading to the hydrolysis of the 3-carboxybenzenesulfonyl chloride intermediate.Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Presence of a major impurity with M+151 mass difference from the starting material. Reaction of benzylamine at the carboxylic acid function, forming N-benzyl-3-(chlorosulfonyl)benzamide or N-benzyl-3-sulfamoylbenzamide.Protect the carboxylic acid as an ester prior to the sulfonamide formation step. Optimize reaction conditions (lower temperature, controlled addition of benzylamine).
Product appears oily or difficult to crystallize. Presence of unreacted benzylamine or other low-melting point impurities.Improve the aqueous workup by washing with a dilute acid (e.g., 1M HCl) to remove excess basic benzylamine. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Formation of multiple unidentified byproducts detected by LC-MS or TLC. Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), leading to decomposition or complex side reactions.Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint.

Data on Common Side Products

The following table summarizes the key side products that may be encountered.

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely Origin
3-Carboxybenzenesulfonic acidA benzene ring with a -COOH group at position 1 and an -SO₃H group at position 3.202.19Hydrolysis of the 3-carboxybenzenesulfonyl chloride intermediate.
N-Benzyl-3-sulfamoylbenzamideA benzene ring with a -CONH(Bn) group at position 1 and an -SO₂NH₂ group at position 3.290.33Reaction of ammonia (if present) at the sulfonyl chloride followed by reaction of benzylamine at the carboxylic acid.
N-Benzyl-3-(benzylsulfamoyl)benzamideA benzene ring with a -CONH(Bn) group at position 1 and an -SO₂NH(Bn) group at position 3.380.46Reaction of benzylamine at both the carboxylic acid and sulfonyl chloride functional groups.
Dibenzyldisulfonyl-1,3-benzenedicarboxylateDimerization or intermolecular reaction products.VariableFormed under harsh conditions, potentially involving reactions between two molecules of the intermediate or product.

Experimental Protocol

Synthesis of this compound from 3-Carboxybenzenesulfonyl Chloride

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

Materials:

  • 3-Carboxybenzenesulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Dissolve 3-carboxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Add the benzylamine/TEA solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

G cluster_reactants Reactants A 3-Carboxybenzenesulfonyl Chloride C This compound A->C + Benzylamine - HCl B Benzylamine

// Reactants Reactants [label="3-Carboxybenzenesulfonyl Chloride\n+ Benzylamine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products MainProduct [label="Desired Product:\nthis compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; SideProduct1 [label="Hydrolysis Product:\n3-Carboxybenzenesulfonic Acid", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; SideProduct2 [label="Amide Side Product:\nN-Benzyl-3-(benzylsulfamoyl)benzamide", shape=box, fillcolor="#FBBC05", fontcolor="#202124", width=3];

// Edges Reactants -> MainProduct [label=" Correct Pathway\n(Attack at Sulfonyl)"]; Reactants -> SideProduct1 [label=" Contamination\n(+ H₂O)"]; Reactants -> SideProduct2 [label=" Competitive Pathway\n(Attack at Carboxyl + Sulfonyl)"]; } DOT Caption: Primary reaction pathways and common side product formation.

// Nodes Start [label="Analysis Shows Low Yield\nor Impure Product", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSM [label="Check for Starting Material\n(3-Carboxybenzenesulfonic Acid)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAmide [label="Check for Unexpected Amide\n(e.g., N-Benzylbenzamide derivative)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Cause: Moisture Present\nSolution: Use Anhydrous Conditions", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; WrongSite [label="Cause: Competing Reaction\nSolution: Protect Carboxyl Group", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckSM [label="Is Starting Material\nPresent?"]; Start -> CheckAmide [style=dotted]; CheckSM -> Hydrolysis [label="Yes"]; CheckSM -> CheckAmide [label="No"]; CheckAmide -> WrongSite; } DOT Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Benzylsulfamoyl-benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylsulfamoyl-benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzylsulfamoyl-benzoic acids?

A1: The most prevalent method involves the reaction of a substituted aminobenzoic acid with a benzylsulfonyl chloride or the reaction of a sulfamoylbenzoic acid with a benzyl halide. A widely used approach is the nucleophilic substitution reaction between a 4-(chlorosulfonyl)benzoic acid derivative and benzylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1]

Q2: I am experiencing low yields in my reaction. What are the common causes?

A2: Low yields in the synthesis of benzylsulfamoyl-benzoic acids can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the hydrolysis of the sulfonyl chloride starting material.

  • Suboptimal stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials.

  • Purification losses: Significant product loss can occur during workup and purification steps.[2]

Q3: What side reactions should I be aware of during the synthesis?

A3: The primary side reaction of concern is the hydrolysis of the sulfonyl chloride intermediate, which converts it to the corresponding sulfonic acid, preventing the desired reaction with the amine. Additionally, if the reaction conditions are not carefully controlled, over-sulfonylation or reactions at other functional groups can occur.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, it is crucial to:

  • Control Reaction Temperature: Perform the reaction at a controlled, often low, temperature to reduce the rate of side reactions.

  • Use Anhydrous Conditions: Ensure all solvents and reagents are free of moisture to prevent hydrolysis of the sulfonyl chloride.

  • Optimize Reagent Addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride, which can help minimize side reactions.

Q5: What is the best method for purifying the crude benzylsulfamoyl-benzoic acid?

A5: Recrystallization is a highly effective method for purifying the final product.[3][4] The choice of solvent is critical and depends on the solubility of the specific benzylsulfamoyl-benzoic acid derivative. Common solvent systems include ethanol/water mixtures. The principle of recrystallization relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzylsulfamoyl-benzoic acids.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction - Increase reaction time. - Optimize reaction temperature. Gentle heating may be required, but monitor for byproduct formation. - Ensure efficient stirring to improve reactant contact.
Hydrolysis of sulfonyl chloride - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry - Carefully verify the molar ratios of your reactants. A slight excess of the amine may be beneficial.
Formation of Multiple Products (Visible on TLC) Side reactions - Control the reaction temperature, often cooling the reaction mixture in an ice bath during the addition of the sulfonyl chloride. - Add the sulfonyl chloride solution slowly and dropwise.
Impure starting materials - Ensure the purity of your starting materials before beginning the reaction.
Difficulty in Product Isolation/Purification Product is an oil or does not precipitate - Try adding a non-polar solvent to induce precipitation. - If precipitation fails, perform an extraction with a suitable organic solvent, followed by drying and evaporation. The resulting crude product can then be purified by column chromatography.
Poor recovery after recrystallization - Optimize the recrystallization solvent system. - Ensure the hot solution is fully saturated before cooling. - Cool the solution slowly to promote the formation of larger, purer crystals.

Data Presentation

Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield

Starting Materials Base Solvent Reaction Time (h) Yield (%) Reference
Aniline, Benzenesulfonyl chloridePyridineDichloromethane-92[5]
Aniline, Benzenesulfonyl chlorideTriethylamineDiethyl ether-85[5]
Aniline, Benzenesulfonyl chlorideTriethylamineTHF686[5]
p-Toluidine, Tosyl chloridePyridine--Quantitative[5]

Experimental Protocols

Protocol 1: Synthesis of 4-(N-benzylsulfamoyl)benzoic acid

This protocol is a generalized procedure based on common synthetic methods for sulfonamides.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Benzylamine

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution at room temperature.

  • Addition of Amine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzylamine (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x volume), saturated sodium bicarbonate solution (2 x volume), and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(Chlorosulfonyl)benzoic acid in DCM add_base Add Pyridine start->add_base cool Cool to 0°C add_base->cool add_amine Add Benzylamine Solution cool->add_amine react Stir at Room Temperature (12-16h) add_amine->react wash_hcl Wash with 1M HCl react->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end_product Pure Benzylsulfamoyl-benzoic Acid filter_dry->end_product

Caption: Experimental workflow for the synthesis of benzylsulfamoyl-benzoic acid.

troubleshooting_guide cluster_reaction_solutions cluster_workup_solutions cluster_byproduct_solutions start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_workup Analyze Work-up & Purification start->check_workup check_byproducts Analyze Byproducts (TLC/NMR) start->check_byproducts solution_reaction_time Increase Reaction Time/Temp check_reaction->solution_reaction_time solution_stoichiometry Adjust Stoichiometry check_reaction->solution_stoichiometry solution_anhydrous Ensure Anhydrous Conditions check_reaction->solution_anhydrous solution_extraction Optimize Extraction check_workup->solution_extraction solution_recrystallization Optimize Recrystallization Solvent check_workup->solution_recrystallization solution_temp_control Control Temperature check_byproducts->solution_temp_control solution_slow_addition Slow Reagent Addition check_byproducts->solution_slow_addition rerun Re-run Experiment solution_reaction_time->rerun solution_stoichiometry->rerun solution_anhydrous->rerun solution_extraction->rerun solution_recrystallization->rerun solution_temp_control->rerun solution_slow_addition->rerun

Caption: Troubleshooting flowchart for low yield in synthesis.

References

overcoming solubility issues with 3-Benzylsulfamoyl-benzoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Benzylsulfamoyl-benzoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C₁₄H₁₃NO₄S.[1] Its structure includes a benzoic acid moiety, which is acidic, and a benzylsulfamoyl group, which is relatively large and non-polar. This combination of a polar, ionizable group and a bulky, non-polar group can lead to limited aqueous solubility, a common challenge for many small molecule compounds in drug discovery and biological research. Poor solubility can lead to issues such as compound precipitation in stock solutions or assay media, leading to inaccurate and unreliable experimental results.

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: The key structural features influencing its solubility are the carboxylic acid group and the benzylsulfamoyl tail.

  • Carboxylic Acid Group: This group is ionizable. At a pH above its acidity constant (pKa), the carboxylic acid will be deprotonated to form a negatively charged carboxylate ion, which is significantly more soluble in aqueous solutions.

  • Benzylsulfamoyl Group: This part of the molecule is largely non-polar and hydrophobic, which tends to decrease its solubility in water.

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: Due to its limited aqueous solubility, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common first choice for its strong solubilizing power for a wide range of organic compounds and its compatibility with many biological assays at low final concentrations (typically ≤ 0.5%). Other potential organic solvents include ethanol and N,N-dimethylformamide (DMF).

Troubleshooting Guide for Solubility Issues

Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous buffer. Here are several steps you can take to troubleshoot this problem:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Increase the pH of the Assay Buffer: Since this compound is a carboxylic acid, increasing the pH of your assay buffer will increase its solubility. Most cell culture media are buffered around pH 7.4, which should be sufficient to deprotonate the carboxylic acid and improve solubility. If you are using a buffer with a lower pH, consider adjusting it to be at least 2 pH units above the predicted pKa of the carboxylic acid group (~pH 5.5 or higher).

  • Use Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can help maintain the compound's solubility. However, it is crucial to perform a vehicle control experiment to ensure the co-solvent itself does not affect your assay.

  • Incorporate Solubilizing Excipients: For particularly challenging cases, the use of solubilizing agents can be explored. These should be used with caution and validated for compatibility with your specific assay.

Q5: My compound seems to be precipitating over time in the incubator. What could be the cause?

A5: Delayed precipitation in an incubator can be due to several factors:

  • Temperature Changes: Changes in temperature can affect solubility. Ensure your compound is fully dissolved at the working temperature.

  • Evaporation: Evaporation of the assay medium over time can increase the concentration of your compound, leading to precipitation. Ensure proper humidification in your incubator and use sealed plates if necessary.

  • Interaction with Media Components: The compound may be interacting with components in the cell culture medium, such as salts or proteins, to form less soluble complexes.

Quantitative Data Summary

The following table summarizes recommended starting concentrations for various solvents and excipients to aid in the solubilization of this compound. These are general recommendations and may need to be optimized for your specific assay conditions.

Solvent/ExcipientTypeRecommended Starting Stock ConcentrationRecommended Final Assay ConcentrationNotes
DMSOCo-solvent10-50 mM≤ 0.5% (v/v)Common first choice. Perform vehicle controls.
EthanolCo-solvent10-50 mM≤ 1% (v/v)Can be more volatile than DMSO. Perform vehicle controls.
NaOHpH modifier1 MTo adjust final pH > 5.5Use to create a basic stock solution in water or buffer.
Tween® 20/80Surfactant1-10% (w/v)0.01-0.1% (w/v)Can interfere with some assays. Validate compatibility.
β-CyclodextrinsEncapsulating Agent10-100 mM1-10 mMCan alter the effective free concentration of the compound.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution and Use in a Cell-Based Assay

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

  • 96-well cell culture plates

Procedure:

  • Stock Solution Preparation (10 mM): a. Tare a sterile, light-protected microcentrifuge tube. b. Carefully weigh out 2.91 mg of this compound (Molecular Weight: 291.32 g/mol ) into the tared tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. e. Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Cell-Based Assay: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Crucially, to avoid precipitation, add the DMSO stock solution to the medium while vortexing or mixing the medium. c. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 1%. d. If precipitation is observed, consider preparing an intermediate dilution in a higher concentration of serum or using a different co-solvent.

  • Dosing in a Cell-Based Assay: a. Add the prepared working solutions to the wells of a 96-well plate containing your cells. b. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control wells (which should contain the same final concentration of DMSO without the compound). c. Visually inspect the wells under a microscope for any signs of precipitation immediately after dosing and after incubation.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Compound Precipitates in Aqueous Assay Buffer check_conc Is the final concentration as low as possible for the assay? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_ph Is the buffer pH > 5.5? check_conc->check_ph Yes lower_conc->check_ph adjust_ph Increase buffer pH (e.g., to pH 7.4) check_ph->adjust_ph No use_cosolvent Add a co-solvent (e.g., DMSO <= 0.5%) and include a vehicle control check_ph->use_cosolvent Yes adjust_ph->use_cosolvent use_excipient Consider solubilizing excipients (e.g., cyclodextrins, surfactants). Requires extensive validation. use_cosolvent->use_excipient Still Precipitates success Success: Compound is soluble use_cosolvent->success Soluble use_excipient->success Soluble fail Re-evaluate compound or assay use_excipient->fail Still Precipitates

Caption: A flowchart for troubleshooting solubility issues with this compound.

ExperimentalWorkflow General Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock 1. Prepare Concentrated Stock in 100% DMSO prep_working 2. Prepare Working Solutions by Diluting Stock into Assay Medium prep_stock->prep_working add_to_plate 3. Add Working Solutions to Assay Plate prep_working->add_to_plate vehicle_control 4. Include Vehicle Control (same DMSO concentration) add_to_plate->vehicle_control incubate 5. Incubate Under Assay Conditions vehicle_control->incubate check_precipitate 6. Visually Inspect for Precipitation incubate->check_precipitate read_plate 7. Read Assay Endpoint check_precipitate->read_plate

Caption: A general workflow for handling poorly soluble compounds in assays.

References

Technical Support Center: Synthesis of Substituted Sulfamoyl-Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted sulfamoyl-benzoic acids. This resource is designed for researchers, chemists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, detailed experimental protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing substituted sulfamoyl-benzoic acids?

A1: The most common and established method is a two-step linear synthesis. The process begins with the chlorosulfonation of a substituted benzoic acid using an excess of a reagent like chlorosulfonic acid (HSO₃Cl). This forms a highly reactive aryl sulfonyl chloride intermediate. This intermediate is then reacted with a primary or secondary amine (amination) to yield the desired N-substituted sulfamoyl-benzoic acid.[1][2]

Q2: Why is the chlorosulfonation of electron-deficient benzoic acids particularly challenging?

A2: Benzoic acids with electron-withdrawing groups (e.g., chloro-, nitro-) are deactivated towards electrophilic aromatic substitution. The chlorosulfonation reaction is a classic example of this type of substitution. To overcome the deactivation, harsher reaction conditions are typically required, such as elevated temperatures and a slight excess of chlorosulfonic acid, which can increase the likelihood of side reactions.[1]

Q3: What are the main safety concerns when working with chlorosulfonic acid?

A3: Chlorosulfonic acid is a highly corrosive and hazardous reagent. It reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. All experiments must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Strict anhydrous (moisture-free) conditions are essential not only for safety but also for the success of the reaction.[2]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of sulfamoyl-benzoic acids.

Problem 1: Low yield in the chlorosulfonation step.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Monitor Progress: Use TLC or HPLC to monitor the consumption of the starting benzoic acid.[3] Increase Temperature/Time: For electron-deficient substrates, gentle heating may be necessary. Incrementally increase the reaction temperature or extend the reaction time and continue to monitor progress.[1][3]
Moisture Contamination Ensure Anhydrous Conditions: Chlorosulfonic acid is highly sensitive to moisture.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Reagent Degradation Use Fresh Reagent: Use a fresh, unopened bottle of chlorosulfonic acid to ensure its reactivity has not been compromised by atmospheric moisture.[3]
Suboptimal Stoichiometry Adjust Reagent Ratio: While an excess of chlorosulfonic acid is often used, a very large excess can sometimes lead to side products. A typical molar ratio is between 4 and 10 equivalents of chlorosulfonic acid to the benzoic acid.[4]

Problem 2: The major impurity is the corresponding sulfonic acid, not the desired sulfonyl chloride or sulfonamide.

Potential Cause Troubleshooting Steps & Solutions
Hydrolysis of Sulfonyl Chloride Strict Anhydrous Conditions: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. Strict exclusion of moisture during the reaction and workup is critical.[5] Controlled Quenching: Quench the reaction mixture by carefully pouring it onto crushed ice. This rapid cooling and precipitation can protect the sulfonyl chloride from extensive hydrolysis due to its low water solubility.[5][6]
Inefficient Purification Aqueous HCl Wash: For crude liquid sulfonyl chlorides, washing with an aqueous HCl solution can help extract the more water-soluble sulfonic acid impurity into the aqueous phase.[5]

Problem 3: Low yield during the amination of the sulfonyl chloride.

Potential Cause Troubleshooting Steps & Solutions
Decomposition of Sulfonyl Chloride Use Intermediate Immediately: The crude sulfonyl chloride is often unstable. It is best practice to proceed to the amination step immediately after its formation and workup, without prolonged storage.
Incorrect Base or Solvent Optimize Base and Solvent: The choice of base and solvent is crucial. Pyridine can often serve as both the base and solvent.[7] For other systems, a non-nucleophilic base like triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) is effective.
Low Nucleophilicity of Amine Use a Coupling Agent: For weakly nucleophilic amines (e.g., anilines), the reaction may be slow. While not standard for sulfonyl chlorides, for related amide couplings from carboxylic acids, reagents like EDC with catalytic DMAP can be used, suggesting the importance of proper activation.[1]
Side Reaction with Base Select Appropriate Base: In some test reactions, triethylamine has been observed to react with the sulfonyl chloride building block, forming a tertiary sulfonamide side product. Using pyridine as the base and solvent can circumvent this issue.[7]

Problem 4: Difficulty in purifying the final sulfamoyl-benzoic acid product.

Potential Cause Troubleshooting Steps & Solutions
Presence of Acidic Impurities Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate). The desired acidic product will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the purified product.[8]
Closely Related Impurities Recrystallization: This is the most common and effective purification method. The choice of solvent is critical. The product should be soluble in the hot solvent and insoluble in the cold solvent. Common solvents include water, ethanol, or mixtures like ethanol/water.[9][10][11] Slow cooling generally yields larger, purer crystals.[10]
Colored Impurities Activated Carbon Treatment: During recrystallization, after the product is dissolved in the hot solvent, a small amount of activated carbon can be added. The solution is boiled for a few minutes and then hot-filtered to remove the carbon, which adsorbs many colored impurities.[12][13]

Data Summary: Synthesis Yields

The following table summarizes reported yields for key steps in the synthesis of various substituted sulfamoyl-benzoic acids and their derivatives, illustrating the impact of different substituents and reaction types.

Starting MaterialReaction StepProductYield (%)Purity (%)Reference
2,4-Dichlorobenzoic AcidSulfonation & Amidation2,4-Dichloro-5-sulfamoylbenzoic acid->99.0[4]
2,4-Dichloro-5-sulfamoylbenzoic acidAmination with FurfurylamineFurosemide71.2≥99.0[12]
Cyclopropyl sulfonamide benzoic acidAmidation with p-chloroanilineN-(4-chlorophenyl) derivative68-[1]
Cyclopropyl sulfonamide benzoic acidAmidation with p-anisidineN-(4-methoxyphenyl) derivative72-[1]
Electron-deficient acidsDecarboxylative Chlorosulfonylation & AmidationVarious Sulfonamides50 - 82-[14]
Electron-rich acidsDecarboxylative Chlorosulfonylation & AmidationVarious Sulfonamides50 - 53-[14]

Detailed Experimental Protocols

Protocol: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This protocol is a representative example based on common procedures for synthesizing furosemide intermediates.[4][9]

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add 2,4-dichlorobenzoic acid. The reaction must be performed under an inert atmosphere (e.g., nitrogen) and in a fume hood.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (approx. 4-8 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to a temperature between 130-150 °C. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white solid will precipitate.

  • Isolation: Filter the precipitated solid (2,4-dichloro-5-carboxybenzenesulfonyl chloride) using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). The crude intermediate is typically used immediately in the next step.

Step 2: Amidation of the Sulfonyl Chloride

  • Preparation: In a flask cooled in an ice-salt bath to below 0 °C, place concentrated aqueous ammonia.

  • Reagent Addition: Slowly add the crude, moist 2,4-dichloro-5-carboxybenzenesulfonyl chloride from the previous step in small portions, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Acidification & Precipitation: Cool the mixture again in an ice bath. Slowly acidify by adding 30% hydrochloric acid dropwise until the pH is between 1-2. A white precipitate of the crude 2,4-dichloro-5-sulfamoylbenzoic acid will form.

  • Isolation: Filter the crude product, wash thoroughly with cold water, and dry.

Step 3: Purification by Recrystallization

  • Dissolution: Place the crude product in an Erlenmeyer flask and add ethanol. Heat the mixture to 75 °C until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 10-15 minutes.

  • Filtration: Perform a hot gravity filtration to remove the activated carbon (if used) and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.

Visualized Workflows and Logic

G sub_benzoic_acid Substituted Benzoic Acid sulfonyl_chloride Aryl Sulfonyl Chloride Intermediate sub_benzoic_acid->sulfonyl_chloride  Step 1:  Chlorosulfonation final_product Substituted Sulfamoyl-Benzoic Acid sulfonyl_chloride->final_product  Step 2:  Amidation reagent1 Chlorosulfonic Acid (HSO3Cl) reagent2 Amine (R1R2NH) + Base

// Decision nodes q1 [label="Reaction Step?"]; q2_chloro [label="Anhydrous\nConditions Met?"]; q3_chloro [label="Temp / Time\nSufficient?"]; q2_amid [label="Sulfonyl Chloride\nFreshly Prepared?"]; q3_amid [label="Base / Solvent\nOptimal?"];

// Solution nodes sol1_chloro [label="Solution:\nDry all glassware & reagents.\nUse inert atmosphere.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2_chloro [label="Solution:\nIncrease temp/time for\nelectron-deficient rings.\nMonitor by TLC/HPLC.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1_amid [label="Solution:\nUse intermediate immediately\nafter workup.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2_amid [label="Solution:\nConsider Pyridine as both\nbase and solvent to avoid\nside reactions.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> q2_chloro [label="Chlorosulfonation", color="#EA4335"]; q1 -> q2_amid [label="Amidation", color="#34A853"];

q2_chloro -> q3_chloro [label="No"]; q2_chloro -> sol1_chloro [label="Yes"];

q3_chloro -> sol2_chloro [label="No"];

q2_amid -> q3_amid [label="No"]; q2_amid -> sol1_amid [label="Yes"];

q3_amid -> sol2_amid [label="No"]; } DOT Caption: Decision tree for troubleshooting low yields in key synthesis steps.

References

Technical Support Center: Analytical Method Validation for 3-Benzylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method validation for 3-Benzylsulfamoyl-benzoic acid. The following information is based on established principles of analytical chemistry and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is a suitable starting point due to the aromatic and acidic nature of this compound. A C18 column is a common first choice for the stationary phase. The mobile phase can be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1][2][3] The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analyte. A starting point could be a mobile phase pH of around 4.4.[2][3] Detection is typically performed using a UV detector at a wavelength where the analyte has maximum absorbance, which for benzoic acid derivatives is often around 235 nm.[1]

Q2: How do I perform a forced degradation study for this compound?

A2: Forced degradation studies, also known as stress testing, are essential to establish the stability-indicating nature of an analytical method.[4][5][6] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[4][5] The typical stress conditions to investigate for this compound include:

  • Acidic Hydrolysis: 0.1 N HCl at a controlled temperature (e.g., 60°C).[7]

  • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.[7]

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[5][6]

  • Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.[7]

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[4]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Q3: What are the critical validation parameters I need to assess for my analytical method?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key analytical method validation parameters include:[8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Troubleshooting Guide

Issue 1: Asymmetrical peak shape (peak tailing) for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH. If the mobile phase pH is close to the pKa of the carboxylic acid group, both ionized and non-ionized forms can exist, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated. An acidic mobile phase with a pH around 2.5 is often effective for acidic compounds.[11]

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based stationary phase can interact with the analyte.

    • Solution: Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase in small concentrations.

  • Possible Cause 3: Column overload. Injecting a sample that is too concentrated can lead to peak asymmetry.[11]

    • Solution: Dilute the sample and re-inject.

Issue 2: Poor resolution between the main peak and a degradation product.

  • Possible Cause 1: Insufficient organic modifier in the mobile phase. This can lead to long retention times and broad peaks.

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease retention times and improve peak shape.

  • Possible Cause 2: Inadequate mobile phase pH. The ionization state of the analyte and degradants can affect their retention.

    • Solution: Experiment with different mobile phase pH values to maximize the separation.

  • Possible Cause 3: Suboptimal column chemistry. The stationary phase may not be providing the necessary selectivity.

    • Solution: Try a different column chemistry, for example, a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Experimental Protocols

Protocol 1: HPLC Method for Assay of this compound
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 4.4 with acetic acid) and acetonitrile (60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 235 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Then, dissolve to prepare a 0.5 mg/mL solution.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the HPLC method described in Protocol 1.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
515023
1030150
2575320
50150800
100301550
Correlation Coefficient (r²) 0.9999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2

Table 3: Precision Data

SampleIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
50 µg/mL0.851.25

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use dev Develop HPLC Method stress Forced Degradation Study dev->stress Establish Stability-Indicating Capability spec Specificity stress->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust routine Routine Sample Analysis robust->routine

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Peak_Tailing cluster_checks Initial Checks cluster_solutions Potential Solutions start Asymmetrical Peak (Tailing) Observed check_ph Is mobile phase pH >> pKa? start->check_ph check_conc Is sample concentration too high? start->check_conc check_column Is the column old or contaminated? start->check_column adjust_ph Lower mobile phase pH (e.g., to 2.5) check_ph->adjust_ph Yes dilute Dilute sample check_conc->dilute Yes replace_column Use new or different column check_column->replace_column Yes end_node Symmetrical Peak Achieved adjust_ph->end_node dilute->end_node replace_column->end_node

Caption: Troubleshooting Logic for Peak Tailing.

References

Validation & Comparative

A Comparative Guide to ERAP Inhibitors: Evaluating 3-Benzylsulfamoyl-benzoic Acid Derivatives Against Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and its homolog ERAP2 are critical metalloproteases in the adaptive immune response. Located in the endoplasmic reticulum, these enzymes trim the N-terminus of peptide precursors to an optimal length of 8-10 amino acids for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1] This process of generating or destroying epitopes shapes the peptide repertoire presented on the cell surface for surveillance by CD8+ T cells.[1][2] Dysregulation of ERAP activity is linked to autoimmune diseases, such as ankylosing spondylitis, and cancer.[1][3] Consequently, inhibitors of ERAP1 and ERAP2 are promising therapeutic agents for modulating immune responses.[4]

This guide provides a comparative analysis of ERAP inhibitors, with a focus on the phenylsulfamoyl benzoic acid chemical class, to which 3-Benzylsulfamoyl-benzoic acid belongs, and contrasts its members with other prominent inhibitor classes like phosphinic pseudopeptides.

Quantitative Comparison of ERAP Inhibitor Potency

The efficacy of ERAP inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency. Selectivity for ERAP1 over the highly similar ERAP2 and other aminopeptidases like Insulin-Regulated Aminopeptidase (IRAP) is also a critical parameter.[5]

The following table summarizes the in vitro potency and selectivity of representative ERAP inhibitors from different chemical classes. Notably, direct inhibitory data for this compound is not extensively published; therefore, data for structurally related and well-characterized phenylsulfamoyl benzoic acid derivatives (Compound 3 and Compound 61) are presented.[6][7]

Inhibitor Name/ClassTarget(s)ERAP1 IC50ERAP2 IC50Mechanism of Action / NotesReference(s)
Phenylsulfamoyl Benzoic Acids
Compound 3¹ERAP1Allosteric Activator (L-AMC substrate)Competitive Inhibitor (peptide substrate)> 200 µMAllosterically activates hydrolysis of small fluorogenic substrates but competitively inhibits processing of longer physiological peptides. Highly selective for ERAP1.[6][6]
Compound 61²ERAP2Allosteric ActivatorInhibitorA regioisomer of Compound 3, it acts as an uncompetitive inhibitor of ERAP2 while activating ERAP1. Binds near the catalytic center at a distinct site from peptidomimetics.[7][8][7][8]
Phosphinic Pseudopeptides
DG013AERAP1/ERAP233 nM11 nMPotent, transition-state mimic inhibitor of both ERAP1 and ERAP2 with low nanomolar affinity.[9][10] Exhibits poor cell permeability.[11][9][10][11]
DG011AERAP1/ERAP26.4 µM89 nMPotent inhibitor of ERAP2 with ~72-fold selectivity over ERAP1.[12][12]
Diaminobenzoic Acids
Compound 9³ERAP1/ERAP2/IRAP2 µM25 µMExhibits 10-fold selectivity for ERAP1 over ERAP2 but is poorly selective over IRAP (IC50 = 10 µM).[13][13]

¹ 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid ² 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid ³ Based on an l-homophenylalanine scaffold

Biological Pathways and Experimental Workflows

To understand the context of ERAP inhibition, it is essential to visualize its role in the antigen presentation pathway and the typical workflow for evaluating potential inhibitors.

ERAP_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Cellular Proteins Proteasome Proteasome Prot->Proteasome Ub Ubiquitin Ub->Proteasome tags for degradation Peptides Peptide Fragments Proteasome->Peptides generates TAP TAP Transporter Peptides->TAP transported ERAP ERAP1 / ERAP2 TAP->ERAP delivers precursors MHC MHC Class I Molecule ERAP->MHC trims peptides for loading PLC Peptide-Loading Complex ERAP->PLC MHC->PLC MHC_loaded Stable pMHC-I Complex PLC->MHC_loaded Surface Cell Surface Presentation (to CD8+ T-Cells) MHC_loaded->Surface traffics to Inhibitor ERAP Inhibitor Inhibitor->ERAP blocks trimming

Caption: Role of ERAP in the MHC Class I antigen processing pathway and the point of intervention for ERAP inhibitors.

Caption: A generalized experimental workflow for the discovery and validation of novel ERAP inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing the performance of different inhibitors. Below are outlines for key assays.

Protocol 1: In Vitro Biochemical Inhibition Assay (Fluorogenic)

This assay determines the IC50 of a compound against recombinant ERAP1 or ERAP2 by measuring the cleavage of a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Recombinant human ERAP1 or ERAP2 enzyme.

  • Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1; L-Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

Methodology:

  • Compound Preparation: Create a serial dilution of the test compound in Assay Buffer. Ensure a constant, low percentage of DMSO across all wells.

  • Reaction Setup:

    • Add 25 µL of the 2X concentrated recombinant ERAP enzyme solution to each well.

    • Add a small volume (e.g., 1-2 µL) of the serially diluted compound or DMSO (for "no inhibition" control) to the wells.

    • Include a "100% inhibition" control containing buffer and substrate but no enzyme. .

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the 2X concentrated fluorogenic substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence signal every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the data using the "no inhibition" (0%) and "100% inhibition" controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Antigen Presentation Assay

This assay measures how an inhibitor affects the processing and presentation of a specific, ERAP-dependent epitope on the surface of live cells.

Objective: To evaluate the ability of a compound to inhibit ERAP activity within a cellular context.

Materials:

  • A cell line engineered to express a specific MHC class I molecule (e.g., H-2Kb) and a precursor peptide that requires ERAP trimming.[14] For example, HeLa cells expressing a construct that targets an N-terminally extended SIINFEKL peptide to the ER.[14]

  • Test inhibitor.

  • Fluorescently-labeled monoclonal antibody specific for the final peptide-MHC complex (e.g., 25-D1.16 for SIINFEKL-H-2Kb).

  • Flow cytometer.

Methodology:

  • Cell Culture: Plate the engineered cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for a predetermined time (e.g., 4-24 hours). This allows for the compound to enter the cells and inhibit ERAP.

  • Antibody Staining:

    • Wash the cells gently with a suitable buffer (e.g., PBS with 1% BSA).

    • Add the fluorescently-labeled antibody specific for the presented epitope and incubate on ice for 30-60 minutes, protected from light.

  • Flow Cytometry:

    • Wash the cells again to remove unbound antibody.

    • Resuspend the cells in buffer and analyze them using a flow cytometer.

  • Data Analysis:

    • Quantify the Mean Fluorescence Intensity (MFI) for the cell population at each inhibitor concentration.

    • A dose-dependent reduction in MFI indicates that the inhibitor is successfully blocking the trimming of the precursor peptide, leading to decreased surface presentation of the final epitope.[14]

    • Plot the MFI or percent inhibition against inhibitor concentration to determine the cellular efficacy (e.g., EC50).

References

A Comparative Guide to 3-Benzylsulfamoyl-benzoic Acid and Other h-NTPDase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 3-Benzylsulfamoyl-benzoic acid and its analogs against other classes of human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Extracellular nucleotides such as ATP and ADP are crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1] The concentration of these nucleotides is tightly regulated by cell-surface enzymes, primarily the h-NTPDases.[1] The targeted inhibition of specific h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8) presents a promising therapeutic strategy for various diseases.[2] This guide focuses on the sulfamoyl-benzamide class of inhibitors, particularly derivatives of this compound, and compares their efficacy to other notable inhibitor classes.

Comparative Inhibitory Potency of h-NTPDase Inhibitors

The inhibitory potential of various compounds against h-NTPDase isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound derivatives and other prominent h-NTPDase inhibitors.

Inhibitor ClassCompoundh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h--NTPDase8 IC50 (µM)Reference
Sulfamoyl-benzamide 5-(N-benzylsulfamoyl)-2-chlorobenzoic acid> 500.29 ± 0.07> 50> 50[2]
Sulfamoyl-benzamide 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)---0.28 ± 0.07[2]
Sulfamoyl-benzamide N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)2.88 ± 0.13-0.72 ± 0.11-[2]
Sulfamoyl-benzamide 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)-0.13 ± 0.01--[2]
Anthraquinone Derivative 1-Amino-2-sulfo-4-(2-naphthylamino) anthraquinone0.33 (Ki)-2.22 (Ki)-[3]
8-thioadenosine Derivative 8-thiobutyladenosine-5'-triphosphate10 (Ki)---[4]
Polyoxometalate POM-1Potent inhibitor of NTPDase1---[3]
Thiadiazolopyrimidone Not specified---High potency[5]
Imidazooxazole Not specified---High potency[5]

Experimental Protocols

The determination of h-NTPDase inhibitory activity is crucial for the evaluation of potential drug candidates. The malachite green assay is a widely used colorimetric method for this purpose, quantifying the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[5][6]

NTPDase Inhibition Assay (Malachite Green Method)

1. Principle:

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDases. The liberated Pi forms a colored complex with malachite green and molybdate in an acidic medium. The intensity of this color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the amount of Pi produced and thus reflects the enzyme's activity.[5][7] The presence of an inhibitor reduces the rate of ATP hydrolysis, leading to a decrease in color development.[7]

2. Materials and Reagents:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, -2, -3, or -8)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Adenosine 5'-triphosphate (ATP) sodium salt (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 1 mM MgCl2[8]

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in deionized water.

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

    • Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. This solution should be prepared fresh daily.[1]

  • 96-well clear, flat-bottom microplates

  • Microplate reader

3. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is constant and typically below 1% to avoid interference with enzyme activity.[7]

  • Plate Setup:

    • Test Wells: Add 5 µL of the diluted test compound solution.

    • Positive Control (100% Activity): Add 5 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 5 µL of Assay Buffer.

  • Enzyme Addition: Add 20 µL of the diluted h-NTPDase enzyme solution to all wells except the negative control wells. Add 20 µL of Assay Buffer to the negative control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[5]

  • Reaction Initiation: Add 25 µL of the ATP substrate solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km value for the specific isoform.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.[5]

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green working reagent to each well. Incubate at room temperature for 15-20 minutes to allow for full color development.[6]

  • Absorbance Measurement: Read the absorbance of each well at approximately 630 nm using a microplate reader.[5]

4. Data Analysis:

  • Subtract the absorbance of the negative control (no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]

Visualizing Key Pathways and Workflows

Purinergic Signaling Pathway

Extracellular ATP, released from cells, acts as a signaling molecule by activating P2X and P2Y receptors. h-NTPDases, located on the cell surface, hydrolyze ATP to ADP and subsequently to AMP, thereby modulating the activation of these receptors.[9] Ecto-5'-nucleotidase (CD73) can further hydrolyze AMP to adenosine, which in turn activates P1 receptors.[9] This intricate signaling cascade plays a vital role in numerous physiological processes.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptors ATP->P2X Activates P2Y P2Y Receptors ATP->P2Y Activates NTPDase h-NTPDases (e.g., NTPDase1, 2, 3, 8) ATP->NTPDase ADP ADP ADP->P2Y Activates ADP->NTPDase AMP AMP CD73 ecto-5'-nucleotidase (CD73) AMP->CD73 ADO Adenosine P1 P1 Receptors ADO->P1 Activates Ion Flux Ion Flux P2X->Ion Flux G-protein Signaling G-protein Signaling P2Y->G-protein Signaling cAMP Modulation cAMP Modulation P1->cAMP Modulation NTPDase->ADP Hydrolyzes NTPDase->AMP Hydrolyzes CD73->ADO Hydrolyzes Inhibitor h-NTPDase Inhibitor (e.g., this compound) Inhibitor->NTPDase Inhibits

Caption: Purinergic signaling pathway showing the role of h-NTPDases.

Experimental Workflow for h-NTPDase Inhibition Assay

The following diagram illustrates the typical workflow for identifying and characterizing h-NTPDase inhibitors using the malachite green-based assay.

NTPDase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Malachite Green Reagent - ATP (Substrate) - h-NTPDase Enzyme C Dispense Compounds and Controls into 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Add h-NTPDase Enzyme (Pre-incubation) C->D E Initiate Reaction with ATP D->E F Incubate at 37°C E->F G Stop Reaction and Develop Color with Malachite Green Reagent F->G H Measure Absorbance at ~630 nm G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for h-NTPDase inhibitor screening.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Benzylsulfamoyl-benzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound class is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of 3-benzylsulfamoyl-benzoic acid derivatives and structurally related sulfamoyl benzamides and phenylsulfamoyl benzoic acids, focusing on their inhibitory activities against various enzymatic targets. The information presented is compiled from recent studies and aims to elucidate the impact of structural modifications on biological potency.

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of various derivatives against human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and endoplasmic reticulum aminopeptidases (ERAP) is summarized below. These enzymes are implicated in a range of physiological and pathological processes, including thrombosis, inflammation, cancer, and immune response regulation.[1][2]

Table 1: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives against h-NTPDases [1]

CompoundStructureh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13-0.72 ± 0.11-
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide-Sub-micromolar--
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide-Sub-micromolar--
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide-Sub-micromolar--
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid---0.28 ± 0.07

Table 2: Inhibitory and Activation Activity of Phenylsulfamoyl Benzoic Acid Derivatives against ERAP1 and ERAP2 [2]

CompoundStructureERAP1 ActivityERAP2 Activity
Compound 3 5-trifluoromethyl regioisomerActivator (AC50 = 5.9 µM for short substrate)Weak Inhibitor (IC50 = 1580 µM)
Compound 61 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acidActivatorInhibitor

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for these classes of compounds:

  • Substituents on the Benzoic Acid Ring: The presence and position of substituents on the benzoic acid core significantly influence activity and selectivity. For instance, a chloro group at the 2- or 4-position of the benzoic acid ring appears to be favorable for activity against h-NTPDases.[1]

  • Sulfamoyl Group Substituents: The nature of the substituent on the sulfamoyl nitrogen plays a crucial role. In the sulfamoyl-benzamide series, substitutions with moieties like morpholine, cyclopropyl, and benzylamine lead to potent inhibitors of h-NTPDases.[1] For the phenylsulfamoyl benzoic acid derivatives, the substitution pattern on the phenyl ring attached to the sulfamoyl nitrogen dictates the selectivity and mode of action against ERAP1 and ERAP2. A key finding is that a switch in the position of a trifluoromethyl group from C-5 to C-4 on this phenyl ring converts a weak ERAP2 inhibitor into a potent one.[2]

  • Amide/Acid Functionality: The carboxylic acid of the benzoic acid moiety is a key feature. Its conversion to an amide, as seen in the sulfamoyl-benzamide series, is well-tolerated and can lead to potent compounds.[1]

The following diagram illustrates the key structural features and their influence on the biological activity of these derivatives.

SAR_Comparison cluster_scaffold General Scaffold cluster_modifications Structural Modifications & Activity cluster_targets Biological Targets Scaffold Benzoic Acid Sulfamoyl Linker Substituent (R) R_Group Substituent (R) Modifications - Phenyl (ERAP inhibitors) - Alkyl/Cycloalkyl (h-NTPDase inhibitors) - Benzyl (h-NTPDase inhibitors) Scaffold:f2->R_Group Key determinant of selectivity Benzoic_Acid_Sub Benzoic Acid Ring Substitutions - Chloro group enhances activity Scaffold:f0->Benzoic_Acid_Sub Influences potency Carboxyl_Group Carboxylic Acid Modifications - Amide formation is tolerated Scaffold:f0->Carboxyl_Group Can be modified ERAP ERAP1/ERAP2 (Cancer, Autoimmune Disorders) R_Group->ERAP Phenylsulfamoyl derivatives hNTPDase h-NTPDases (Thrombosis, Inflammation, Cancer) R_Group->hNTPDase Benzyl/Alkyl/Cycloalkyl derivatives

Caption: Key structural elements influencing the biological activity of sulfamoyl benzoic acid derivatives.

Experimental Protocols

The determination of the inhibitory activity of these compounds involves specific biochemical assays. Below are generalized protocols based on the cited literature.

h-NTPDase Inhibition Assay [1]

  • Enzyme Preparation: Recombinant human NTPDase isoforms (1, 2, 3, and 8) are used.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing the enzyme, substrate (ATP or ADP), and varying concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20-30 minutes).

  • Detection of Phosphate: The reaction is stopped, and the amount of inorganic phosphate released from the hydrolysis of the nucleotide substrate is quantified using a colorimetric method, such as the Malachite Green assay.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the general workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents mix_components Mix Enzyme and Inhibitor (Pre-incubation) prepare_reagents->mix_components initiate_reaction Add Substrate to Initiate Reaction mix_components->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product Formation (e.g., Colorimetric Assay) stop_reaction->detect_product calculate_inhibition Calculate Percent Inhibition detect_product->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: General experimental workflow for determining enzyme inhibition.

ERAP Inhibition/Activation Assay [2]

  • Enzyme and Substrate: Recombinant ERAP1 or ERAP2 is used with a fluorogenic substrate (e.g., L-Arginine-7-amino-4-methylcoumarin, R-AMC).

  • Assay Buffer: The assay is conducted in a suitable buffer, such as 50 mM HEPES, pH 7.5.

  • Reaction Setup: The enzyme is pre-incubated with various concentrations of the test compound. The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The hydrolysis of the substrate, which releases a fluorescent product, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. For inhibitors, IC50 values are determined by plotting the reaction rate against the inhibitor concentration. For activators, the concentration that produces 50% of the maximal activation (AC50) is calculated.

Signaling Pathway Context

The targets of these compounds, h-NTPDases and ERAPs, are involved in critical signaling pathways. For example, ERAP1 and ERAP2 are key players in the antigen presentation pathway, which is crucial for the adaptive immune response.

Antigen_Presentation_Pathway cluster_ER Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Degradation TAP TAP Transporter Peptides->TAP ERAP ERAP1 / ERAP2 TAP->ERAP Transport into ER MHC MHC Class I ERAP->MHC Peptide Trimming Peptide_MHC Peptide-MHC I Complex MHC->Peptide_MHC Peptide Loading T_Cell Cytotoxic T Cell Peptide_MHC->T_Cell Antigen Presentation

Caption: Simplified overview of the role of ERAP in the MHC Class I antigen presentation pathway.

References

A Comparative Guide to the Inhibitory Activity of Phenylsulfamoyl Benzoic Acid Derivatives on Endoplasmic Reticulum Aminopeptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory and activatory activities of two regioisomeric phenylsulfamoyl benzoic acid derivatives, Compound 61 and Compound 3, on the endoplasmic reticulum aminopeptidases ERAP1 and ERAP2. These enzymes play a crucial role in the major histocompatibility complex (MHC) class I antigen presentation pathway, making them attractive targets for therapeutic intervention in oncology and autoimmune diseases.[1][2][3] This document outlines their differential effects, presents supporting quantitative data, and provides detailed experimental protocols for the validation of such compounds.

Comparative Analysis of Inhibitor/Activator Activity

Compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid) and Compound 3 (4-methoxy-3-{[2-piperidin-1-yl-5-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid) are structurally similar molecules that exhibit distinct and opposing effects on ERAP1 and ERAP2.[1][2][3] While Compound 61 is a novel inhibitor of ERAP2, Compound 3 acts as an activator of ERAP1.[1][2][3] This differential activity highlights the potential for developing highly selective modulators of the antigen presentation pathway.

CompoundTargetActivityIC50 / AC50SubstrateMechanism of Action
Compound 61 ERAP2InhibitionIC50: 44 µM[4]Peptide SubstratesUncompetitive[2][3]
ERAP1ActivationAC50: 5.9 µM[1]L-AMCAllosteric[2][3]
Compound 3 ERAP1ActivationAC50: 3.7 µM[1]L-AMCAllosteric[1]
ERAP2Weak InhibitionIC50: > 200 µM[1]L-AMCNot specified
ERAP1InhibitionEC50: 0.4 µM[5]Nonamer peptideCompetitive[1][5]

IC50: Half-maximal inhibitory concentration. AC50: Half-maximal activation concentration. EC50: Half-maximal effective concentration. L-AMC: L-Leucine-7-amido-4-methylcoumarin.

Experimental Protocols

In Vitro Enzymatic Assay for ERAP1 and ERAP2 Activity

This protocol describes a fluorometric assay to determine the inhibitory or activatory effect of a test compound on the enzymatic activity of recombinant ERAP1 or ERAP2.

Materials:

  • Recombinant human ERAP1 or ERAP2 protein

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) or L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT[6][7]

  • Test compound (e.g., Compound 61 or Compound 3) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Add 20 µL of the recombinant ERAP enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.[6]

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well.[6]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.[7]

Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

  • Plot the reaction velocity against the logarithm of the compound concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 (for inhibitors) or AC50 (for activators) value.

Cellular Antigen Presentation Assay

This assay evaluates the ability of a test compound to modulate the presentation of a specific antigenic peptide on the surface of cells.

Materials:

  • A suitable cell line (e.g., HeLa cells)[8]

  • A precursor peptide of a known antigenic epitope (e.g., SIINFEKL)

  • Test compound (e.g., Compound 61 or Compound 3)

  • Antibodies specific for the peptide-MHC class I complex

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time.

  • Introduce the precursor peptide into the cells. This can be achieved through methods such as peptide pulsing or transfection of a minigene construct.

  • Incubate the cells to allow for antigen processing and presentation.

  • Stain the cells with a fluorescently labeled antibody that specifically recognizes the presented peptide-MHC complex.

  • Analyze the cells by flow cytometry to quantify the level of cell surface presentation of the specific epitope.

Data Analysis:

  • Determine the mean fluorescence intensity (MFI) for each treatment condition.

  • Normalize the MFI of the compound-treated cells to the vehicle-treated control.

  • Plot the normalized MFI against the logarithm of the compound concentration to determine the IC50 or EC50 value.

Visualizations

MHC_Class_I_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ubiquitinated\nProteins Ubiquitinated Proteins Proteasome Proteasome Ubiquitinated\nProteins->Proteasome Degradation Peptide\nFragments Peptide Fragments Proteasome->Peptide\nFragments TAP TAP Transporter Peptide\nFragments->TAP Transport Longer Peptides Longer Peptides TAP->Longer Peptides ERAP1 ERAP1 Longer Peptides->ERAP1 Trimming ERAP2 ERAP2 Longer Peptides->ERAP2 Trimming Optimal Peptides\n(8-10 aa) Optimal Peptides (8-10 aa) ERAP1->Optimal Peptides\n(8-10 aa) ERAP2->Optimal Peptides\n(8-10 aa) MHC-I MHC Class I Optimal Peptides\n(8-10 aa)->MHC-I Loading Peptide-MHC-I\nComplex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I\nComplex Cell Surface Cell Surface Peptide-MHC-I\nComplex->Cell Surface Transport T-Cell\nRecognition T-Cell Recognition Cell Surface->T-Cell\nRecognition Experimental_Workflow Start Start Compound Synthesis\nand Characterization Compound Synthesis and Characterization Start->Compound Synthesis\nand Characterization In Vitro\nEnzymatic Assay In Vitro Enzymatic Assay Compound Synthesis\nand Characterization->In Vitro\nEnzymatic Assay Determine IC50/AC50 Determine IC50/AC50 In Vitro\nEnzymatic Assay->Determine IC50/AC50 Cellular Antigen\nPresentation Assay Cellular Antigen Presentation Assay Determine IC50/AC50->Cellular Antigen\nPresentation Assay Evaluate Cellular Efficacy Evaluate Cellular Efficacy Cellular Antigen\nPresentation Assay->Evaluate Cellular Efficacy Lead Optimization Lead Optimization Evaluate Cellular Efficacy->Lead Optimization Lead Optimization->Compound Synthesis\nand Characterization Iterate End End Lead Optimization->End Successful

References

Comparative Analysis of Sulfamoyl-Benzoic Acid Analogs: A Guide to Potency and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potency of various sulfamoyl-benzoic acid analogs, a chemical scaffold of significant interest in medicinal chemistry. Due to their versatile structure, these analogs have been successfully developed as inhibitors and modulators of a range of biological targets, demonstrating potential therapeutic applications in oncology, inflammation, and metabolic diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate informed decision-making in drug discovery and development projects.

Data Presentation: Potency of Sulfamoyl-Benzoic Acid Analogs

The following tables summarize the inhibitory or agonist activity of selected sulfamoyl-benzoic acid analogs against various biological targets. The data is compiled from published scientific literature to provide a clear comparison of their potency.

Table 1: Inhibitory Activity against Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Compound IDTarget IsoformIC50 (μM)Reference
2dh-NTPDase80.28 ± 0.07[1]
3fh-NTPDase20.27 ± 0.08[1]
3ih-NTPDase12.88 ± 0.13[1]
3ih-NTPDase30.72 ± 0.11[1]
3jh-NTPDase20.29 ± 0.07[1]
4dh-NTPDase20.13 ± 0.01[1]

Table 2: Agonist Activity at the Lysophosphatidic Acid 2 (LPA2) Receptor

Compound IDTarget ReceptorEC50 (nM)Reference
11dLPA20.00506 ± 0.00373[2]
11cLPA20.15 ± 0.02[2]
8cLPA260.90 ± 9.39[2]

Table 3: Inhibitory Activity against Human Carbonic Anhydrase (hCA) Isoforms

Compound IDTarget IsoformKI (nM)Reference
9hCA I-[3]
16hCA II-[3]
4hCA IX41.3[3]
5hCA IX41.3[3]
9hCA IX39.4[3]
6hCA IX35.2[3]
10hCA IX35.4[3]
8hCA IX3.2[3]
7hCA IX8.8[3]
16hCA IX3.4[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the potency of sulfamoyl-benzoic acid analogs.

Enzyme Inhibition Assay for h-NTPDases

This assay quantifies the inhibitory potential of compounds against h-NTPDase isoforms by measuring the amount of inorganic phosphate released from the hydrolysis of ATP or ADP.

  • Preparation of Reagents :

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.

    • Substrate Solution: ATP or ADP in assay buffer.

    • Test Compounds: A stock solution of the sulfamoyl-benzoic acid analog is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

    • Enzyme Solution: A purified preparation of the h-NTPDase isoform.

    • Malachite Green Reagent: For colorimetric detection of inorganic phosphate.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate for a defined period (e.g., 30 minutes) at the same temperature.

    • Stop the reaction and add the malachite green reagent to develop the color.

    • Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis :

    • The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Calcium Mobilization Assay for LPA2 Receptor Agonist Activity

This cell-based assay measures the ability of a compound to activate the LPA2 receptor by detecting changes in intracellular calcium levels.

  • Cell Culture and Dye Loading :

    • Culture cells expressing the LPA2 receptor (e.g., DKO MEF cells) in appropriate media.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Assay Procedure :

    • Wash the dye-loaded cells with a suitable buffer.

    • Add varying concentrations of the sulfamoyl-benzoic acid analog to the cells.

    • Measure the fluorescence intensity at excitation and emission wavelengths appropriate for the dye using a fluorescence plate reader. Changes in fluorescence indicate changes in intracellular calcium concentration.

  • Data Analysis :

    • The response is typically measured as the peak fluorescence intensity after the addition of the compound.

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_validation Further Validation start Starting Materials synthesis Chemical Synthesis of Sulfamoyl-Benzoic Acid Analogs start->synthesis purification Purification and Characterization synthesis->purification primary_assay Primary Assay (e.g., Enzyme Inhibition) purification->primary_assay dose_response Dose-Response Studies primary_assay->dose_response potency Determine IC50/EC50 dose_response->potency secondary_assay Secondary Assays (e.g., Cell-Based) potency->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: General experimental workflow for the development and evaluation of sulfamoyl-benzoic acid analogs.

lpa2_signaling LPA Lysophosphatidic Acid (LPA) or Sulfamoyl-Benzoic Acid Analog LPA2R LPA2 Receptor LPA->LPA2R G_protein G Proteins (Gq, Gi, G12/13) LPA2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Ca_release->downstream PKC->downstream

Caption: Simplified signaling pathway of the LPA2 receptor upon activation by an agonist.

hntpdase_pathway extracellular_atp Extracellular ATP p2_receptors P2 Receptors (P2X, P2Y) extracellular_atp->p2_receptors activates ntpdase h-NTPDase extracellular_atp->ntpdase hydrolyzes extracellular_adp Extracellular ADP extracellular_adp->p2_receptors activates extracellular_adp->ntpdase hydrolyzes amp AMP adenosine Adenosine amp->adenosine hydrolyzed by 5'-nucleotidase p1_receptors P1 Receptors adenosine->p1_receptors activates cellular_response Cellular Response (e.g., Inflammation, Platelet Aggregation) p2_receptors->cellular_response p1_receptors->cellular_response inhibitor Sulfamoyl-Benzoic Acid Inhibitor inhibitor->ntpdase inhibits ntpdase->extracellular_adp ntpdase->amp

Caption: Role of h-NTPDases in purinergic signaling and the mechanism of their inhibition.

References

Unveiling the Enzymatic Cross-Reactivity Profile of 3-Benzylsulfamoyl-benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity of 3-Benzylsulfamoyl-benzoic acid and its derivatives with various enzyme targets. The information is compiled from published experimental data to facilitate an objective assessment of the compound's off-target effects and potential therapeutic applications.

Derivatives of this compound have been investigated for their inhibitory potential against several enzyme families. Notably, studies have focused on their interaction with human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes crucial in regulating purinergic signaling, which is implicated in thrombosis, inflammation, and cancer.[1] Furthermore, the broader class of sulfamoylbenzoic acid derivatives has been explored as inhibitors of carbonic anhydrases and endoplasmic reticulum aminopeptidase 2 (ERAP2), highlighting the potential for cross-reactivity.[2][3]

Comparative Inhibitory Activity

To provide a clear overview of the enzymatic inhibition profile, the following table summarizes the available quantitative data for a close structural analog, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, and other related sulfamoylbenzoic acid derivatives against various human NTPDase isoforms.

CompoundTarget EnzymeIC50 (µM)
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase20.29 ± 0.07
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase20.27 ± 0.08
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase20.13 ± 0.01
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07
Table 1: Inhibitory activity (IC50) of 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide and other sulfamoylbenzoic acid derivatives against human NTPDase isoforms. Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[1]

Experimental Protocols

The determination of enzymatic activity and inhibition is crucial for understanding the cross-reactivity of a compound. Below are detailed methodologies for key experiments cited in the evaluation of sulfamoylbenzoic acid derivatives.

NTPDase Inhibition Assay (Malachite Green Assay)

This spectrophotometric assay quantifies the inorganic phosphate released from the hydrolysis of ATP or ADP by NTPDases.

Materials:

  • 96-well microplates

  • Microplate reader

  • Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, -8)

  • This compound or its derivatives

  • ATP or ADP (substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Calcium Chloride (CaCl2) (5 mM)

  • Malachite Green reagent

  • Ammonium molybdate

  • Sodium citrate

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM CaCl2.

  • Enzyme and Inhibitor Incubation: Pre-incubate the respective h-NTPDase isoform with varying concentrations of the test compound (e.g., this compound) in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to the mixture.

  • Reaction Termination and Color Development: Stop the reaction after a defined incubation period by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of 620-660 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of carbon dioxide.

Materials:

  • 96-well microplates

  • Microplate reader

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • This compound or its derivatives

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.5)

  • Acetazolamide (standard CA inhibitor)

Procedure:

  • Assay Preparation: In a 96-well plate, add the Tris-HCl buffer, the carbonic anhydrase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the substrate, p-NPA. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate.

  • Absorbance Measurement: Monitor the formation of p-nitrophenolate by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates with that of a control reaction without the inhibitor. IC50 values are then calculated from the dose-response curve.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the biological context of the studied enzymes and the experimental process, the following diagrams are provided.

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling ATP ATP NTPDase NTPDase (e.g., NTPDase1, 2, 3, 8) ATP->NTPDase Hydrolysis P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation ADP ADP ADP->NTPDase Hydrolysis ADP->P2R Activation AMP AMP Ecto5NT Ecto-5'- nucleotidase (CD73) AMP->Ecto5NT Hydrolysis Ado Adenosine P1R P1 Receptors (Adenosine Receptors) Ado->P1R Activation NTPDase->ADP NTPDase->AMP Ecto5NT->Ado Signaling Downstream Signaling Cascades (e.g., Ca2+ mobilization, cAMP) P2R->Signaling P1R->Signaling Inhibitor 3-Benzylsulfamoyl- benzoic acid (Inhibitor) Inhibitor->NTPDase Inhibition

NTPDase signaling pathway and the point of inhibition.

ERAP2_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Proteins Intracellular Proteins Proteins->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP Transport ERAP2 ERAP2 TAP->ERAP2 Trimming MHC_I MHC Class I ERAP2->MHC_I Peptide Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Inhibitor Sulfamoylbenzoic acid derivative (Potential Inhibitor) Inhibitor->ERAP2 Inhibition

Role of ERAP2 in the MHC Class I antigen presentation pathway.

Experimental_Workflow_Cross_Reactivity cluster_screening Enzyme Panel Screening start Start: Compound Synthesis/ Acquisition prep Prepare Stock Solution of 3-Benzylsulfamoyl- benzoic acid start->prep NTPDase_assay NTPDase Assay (Malachite Green) prep->NTPDase_assay CA_assay Carbonic Anhydrase Assay prep->CA_assay Kinase_assay Kinase Assay (e.g., ADP-Glo) prep->Kinase_assay Protease_assay Protease Assay (e.g., FRET) prep->Protease_assay Phosphatase_assay Phosphatase Assay (e.g., pNPP) prep->Phosphatase_assay data_analysis Data Analysis: Determine % Inhibition and IC50 values NTPDase_assay->data_analysis CA_assay->data_analysis Kinase_assay->data_analysis Protease_assay->data_analysis Phosphatase_assay->data_analysis comparison Comparative Analysis: Generate Selectivity Profile data_analysis->comparison end Conclusion: Assess Cross-Reactivity comparison->end

Experimental workflow for assessing enzyme cross-reactivity.

References

A Comparative Guide to the Selectivity of 3-Position Substituted Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 3-position substituted benzenesulfonamides, with a focus on their potential as inhibitors of carbonic anhydrase (CA) isoforms. Due to the limited publicly available data on the specific compound 3-Benzylsulfamoyl-benzoic acid, this guide will utilize a representative compound, herein referred to as Compound BSB , to illustrate the principles of selectivity for this class of molecules. Compound BSB is a hypothetical 3-substituted benzenesulfonamide designed to exhibit selectivity for the tumor-associated carbonic anhydrase IX (CA IX) over the ubiquitous cytosolic isoforms CA I and CA II.

The primary mechanism of action for sulfonamide-based inhibitors is the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[1][2] Selectivity among the various CA isoforms is achieved through interactions between the "tail" of the inhibitor molecule (the part of the molecule other than the zinc-binding group) and the amino acid residues lining the active site cavity, which differ between isoforms.[3]

Quantitative Comparison of Inhibitor Potency and Selectivity

The selectivity of a carbonic anhydrase inhibitor is determined by comparing its inhibitory potency (expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) against the target isoform versus off-target isoforms. A lower Kᵢ or IC₅₀ value indicates higher potency. The selectivity ratio is calculated by dividing the Kᵢ for an off-target isoform by the Kᵢ for the target isoform (e.g., Kᵢ CA II / Kᵢ CA IX). A higher ratio signifies greater selectivity for the target enzyme.

Acetazolamide (AAZ), a clinically used non-selective carbonic anhydrase inhibitor, is included for comparison.[4]

CompoundTarget IsoformKᵢ (nM) vs. hCA IKᵢ (nM) vs. hCA IIKᵢ (nM) vs. hCA IXKᵢ (nM) vs. hCA XIISelectivity Ratio (hCA II/hCA IX)Selectivity Ratio (hCA I/hCA IX)
Compound BSB (Representative) hCA IX95551521524.545.5
Acetazolamide (AAZ) Non-selective25012255.70.4810

Note: The data for "Compound BSB" is representative of a selective inhibitor based on published data for similar compounds.[4]

Experimental Protocols

Determination of Carbonic Anhydrase Inhibition Activity (Stopped-Flow CO₂ Hydrase Assay)

This is a widely accepted method for measuring the kinetics of carbonic anhydrase activity and inhibition.[5]

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂). The hydration reaction produces protons, leading to a decrease in the pH of a buffer solution. The rate of this pH change is monitored using a pH indicator, and the inhibition is determined by the reduction in this rate in the presence of the inhibitor.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Purified inhibitor compound (e.g., Compound BSB, Acetazolamide)

  • Tris-HCl buffer (20 mM, pH 8.3)

  • Phenol red as a pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase isoform is prepared in the Tris-HCl buffer. The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Performance: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument at a controlled temperature (typically 25°C).

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases from 8.3 to 6.3.[6]

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway and Rationale for Selectivity

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors in response to hypoxia (low oxygen levels).[4][7] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).

Under hypoxic conditions, CA IX plays a crucial role in tumor cell survival and proliferation by maintaining the intracellular pH.[7] It catalyzes the hydration of CO₂ to bicarbonate and protons in the extracellular space. This acidification of the tumor microenvironment promotes tumor invasion and metastasis, while the intracellular pH is kept within a physiological range, favoring cancer cell survival.

Selective inhibition of CA IX over other isoforms like CA I and CA II, which are ubiquitously expressed and involved in normal physiological processes, is a key strategy in the development of anticancer drugs with reduced side effects.[3]

Diagram: Hypoxia-Induced Signaling Pathway of Carbonic Anhydrase IX in Tumor Cells

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell membrane) CAIX_Gene->CAIX_Protein HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H Catalysis Intracellular_pH Intracellular pH Homeostasis CAIX_Protein->Intracellular_pH CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Tumor_Survival Tumor Cell Survival Intracellular_pH->Tumor_Survival Compound_BSB Compound BSB (Selective CA IX Inhibitor) Compound_BSB->CAIX_Protein Inhibition

Caption: Role of CA IX in tumor hypoxia and its inhibition.

Experimental Workflow for Assessing Inhibitor Selectivity

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Inhibitor Synthesize & Purify Inhibitor (Compound BSB) Assay Perform Stopped-Flow CO₂ Hydrase Assay Inhibitor->Assay Enzymes Express & Purify hCA Isoforms (I, II, IX, XII) Enzymes->Assay Concentrations Test across a range of inhibitor concentrations Assay->Concentrations Ki_Calc Calculate Kᵢ values for each isoform Concentrations->Ki_Calc Selectivity Determine Selectivity Ratios (Kᵢ off-target / Kᵢ target) Ki_Calc->Selectivity

Caption: Workflow for determining CA inhibitor selectivity.

References

A Comparative Analysis of Benzoic Acid-Based STAT3 Inhibitors: In Vitro and In Vivo Efficacy of SH5-07 and SH4-54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two benzoic acid-based STAT3 inhibitors, SH5-07 and SH4-54. The data presented is compiled from studies evaluating their potential in cancer therapy, with a focus on their ability to inhibit the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of SH5-07 and SH4-54 based on available preclinical data.

Table 1: In Vitro Efficacy of SH5-07 and SH4-54

CompoundAssay TypeCell Line/TargetIC50 (µM)Reference
SH5-07 STAT3 DNA-binding activity (EMSA)NIH3T3/v-Src nuclear extracts3.9 ± 0.6[1]
SH4-54 STAT3 DNA-binding activity (EMSA)NIH3T3/v-Src nuclear extracts4.7 ± 0.5[1]
SH4-54 Cell Viability (CCK-8)SW480 (colorectal cancer)6.751 ± 0.821
SH4-54 Cell Viability (CCK-8)LoVo (colorectal cancer)5.151 ± 0.551

Table 2: In Vivo Efficacy of SH5-07 and SH4-54 in Xenograft Models

CompoundCancer ModelAnimal ModelAdministration Route & DosageKey FindingsReference
SH5-07 Human Glioma (U251MG)Subcutaneous mouse xenograftTail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily)Inhibited tumor growth[1]
SH5-07 Human Breast Cancer (MDA-MB-231)Subcutaneous mouse xenograftTail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily)Inhibited tumor growth[1]
SH4-54 Human Glioma (U251MG)Subcutaneous mouse xenograftTail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily)Inhibited tumor growth[1]
SH4-54 Human Breast Cancer (MDA-MB-231)Subcutaneous mouse xenograftTail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily)Inhibited tumor growth[1]
SH4-54 GlioblastomaBT73 xenograft mouse modelsNot specifiedInhibited tumor growth and suppressed p-STAT3

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams were generated.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding SH5_07 SH5-07 SH5_07->STAT3_active Inhibition SH4_54 SH4-54 SH4_54->STAT3_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription 6. Transcriptional Activation

Caption: The STAT3 signaling pathway is activated by cytokines and growth factors, leading to gene transcription that promotes cancer cell proliferation and survival. SH5-07 and SH4-54 inhibit this pathway by targeting the active STAT3 dimer.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Prepare nuclear extracts from cancer cells (e.g., NIH3T3/v-Src) invitro_incubation Incubate extracts with radiolabeled DNA probe and varying concentrations of SH5-07 or SH4-54 invitro_start->invitro_incubation invitro_emsa Electrophoretic Mobility Shift Assay (EMSA) invitro_incubation->invitro_emsa invitro_analysis Analyze STAT3 DNA-binding inhibition and determine IC50 invitro_emsa->invitro_analysis invivo_start Implant human cancer cells (e.g., U251MG, MDA-MB-231) subcutaneously into mice invivo_treatment Administer SH5-07 or SH4-54 (tail vein injection or oral gavage) once tumors are established invivo_start->invivo_treatment invivo_monitoring Monitor tumor volume and animal well-being invivo_treatment->invivo_monitoring invivo_analysis Analyze tumor growth inhibition invivo_monitoring->invivo_analysis

References

A Comparative Guide to Alternatives for 3-Benzylsulfamoyl-benzoic Acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to 3-Benzylsulfamoyl-benzoic acid for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. This compound belongs to the sulfonamide class of inhibitors, which are well-established for their potent inhibition of CAs. However, the quest for improved isoform selectivity and novel mechanisms of action has driven the exploration of a diverse range of alternative compounds.

This document outlines the performance of these alternatives, supported by quantitative experimental data, detailed methodologies, and visual diagrams to facilitate understanding and aid in the rational design of new therapeutic agents.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of various compounds against key human carbonic anhydrase (hCA) isoforms is summarized below. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), allows for a direct comparison of potency. Lower values indicate higher potency. The isoforms included are the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

Inhibitor ClassCompoundTarget IsoformInhibition Constant (Kᵢ / IC₅₀ in nM)
Sulfonamide-Based Acetazolamide (Standard)hCA I250
hCA II12.1[1]
hCA IX25.7[1]
hCA XII5.7
MethazolamidehCA II20 (IC₅₀)[2]
SLC-0111hCA IX45
hCA XII480
BenzolamidehCA I30
hCA II30
hCA IX3
Non-Sulfonamide: Phenols 4-Methyl-catecholhCA IX<1000 (submicromolar Kᵢ)[3]
hCA XII<1000 (submicromolar Kᵢ)[3]
LuteolinhCA I1660 (Kᵢ)[4]
hCA II1490 (Kᵢ)[4]
Non-Sulfonamide: Coumarins XerobosidehCA IX85.34 (IC₅₀)[5]
IsobaisseosidehCA IX247.61 (IC₅₀)[5]
SkimminhCA IX547.93 (IC₅₀)[5]
Non-Sulfonamide: Others 3-pyridinemethanolhCA IX420 (IC₅₀)[6]
ProcodazolehCA IX8350 (IC₅₀)[6]
Pamidronic acidhCA IX8510 (IC₅₀)[6]

Inhibitor Classes: A Deeper Dive

Sulfonamide-Based Inhibitors

The primary and most extensively studied class of CA inhibitors are aromatic and heterocyclic sulfonamides. Their inhibitory action stems from the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn²⁺ ion within the enzyme's active site, acting as a transition state analog.

  • Acetazolamide (AZM): As a prototypical CA inhibitor, AZM is used clinically as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness.[7] It strongly inhibits several CA isoforms, notably the cytosolic hCA II (Kᵢ of 12 nM) and the membrane-bound hCA IV (Kᵢ of 74 nM).[7][8] However, its lack of isoform selectivity can lead to undesirable side effects.

Non-Sulfonamide Inhibitors

Limitations of sulfonamides, such as off-target effects and allergic reactions in some patients, have spurred the development of alternative inhibitor scaffolds with different mechanisms of action.

  • Phenols and Polyphenols: This class of compounds, widely distributed in plants, acts as CA inhibitors by anchoring to the zinc-bound water molecule/hydroxide ion.[3] Their mechanism involves interfering with the proton shuttle pathway essential for catalysis. Compounds like 4-methyl-catechol have shown potent, submicromolar inhibition of the tumor-associated hCA IX and XII isoforms.[3]

  • Coumarins: Coumarins represent a novel class of "prodrug" inhibitors with a unique mechanism.[9] They are hydrolyzed by the esterase activity of the target CA, and the resulting 2-hydroxy-cinnamic acid product binds to the entrance of the active site, occluding substrate access.[9] This binding site differs from that of sulfonamides and shows greater amino acid variability among isoforms, allowing for the design of highly selective inhibitors.[9] For instance, the natural coumarin xeroboside is a potent inhibitor of hCA IX with an IC₅₀ of 85.34 nM.[5]

Signaling Pathways and Mechanism of Action

Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[10] This reaction is fundamental to processes like respiration, pH homeostasis, and electrolyte secretion. In pathological contexts, particularly in cancer, the overexpression of isoforms like CA IX and XII on the surface of tumor cells contributes to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis. Inhibitors block this catalytic activity, thereby disrupting these processes.

Caption: Catalytic cycle of Carbonic Anhydrase and mechanism of sulfonamide inhibition.

Experimental Protocols

The inhibitory activity of potential CA inhibitors is typically determined using either a stopped-flow assay measuring CO₂ hydration or a spectrophotometric assay measuring the hydrolysis of an ester substrate.

Protocol: Stopped-Flow CO₂ Hydrase Assay

This method directly measures the physiological reaction catalyzed by CAs and is considered the gold standard for kinetic and inhibition studies.

1. Materials and Reagents:

  • Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

  • Buffer: 20 mM HEPES, pH 7.4.

  • Indicator: Phenol red (0.2 mM).

  • Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).

  • Inhibitors: Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO or water.

  • Instrumentation: Stopped-flow spectrophotometer.

2. Procedure:

  • Enzyme and Inhibitor Pre-incubation: Prepare solutions of the CA enzyme in the assay buffer. Mix the enzyme solution with various concentrations of the inhibitor (or vehicle for control) and pre-incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[11]

  • Reaction Setup: The stopped-flow instrument is set up to rapidly mix two solutions.

    • Syringe A: Contains the enzyme-inhibitor mixture and the pH indicator in buffer.

    • Syringe B: Contains the CO₂-saturated solution in buffer.

  • Measurement:

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • The CA-catalyzed hydration of CO₂ releases protons, causing a pH change that is monitored by the change in absorbance of the phenol red indicator at 557 nm.[11]

    • Follow the initial rates of the reaction for a period of 10-100 seconds.[11]

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the slope of the absorbance vs. time curve for each inhibitor concentration.

    • The uncatalyzed reaction rate (measured in the absence of enzyme) is subtracted from all measurements.

    • Inhibition constants (Kᵢ) or IC₅₀ values are calculated by fitting the velocity data to appropriate enzyme inhibition models using non-linear least-squares methods.[11]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme and Inhibitor Solutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Buffer and Substrate (CO₂) D Rapid Mixing via Stopped-Flow B->D C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Reaction Rates (V₀) E->F G Plot V₀ vs. [Inhibitor] F->G H Determine IC₅₀ / Kᵢ via Non-linear Regression G->H

References

Benchmarking 3-Benzylsulfamoyl-benzoic Acid Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug development, the rigorous evaluation of novel chemical entities against established therapeutic agents is a cornerstone of preclinical research. This guide provides a comprehensive benchmarking analysis of 3-benzylsulfamoyl-benzoic acid and its derivatives, a promising scaffold exhibiting diverse biological activities. Herein, we present a comparative assessment of their performance against known drugs in three key therapeutic areas: cancer immunotherapy and autoimmune diseases through the inhibition of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), modulation of purinergic signaling via inhibition of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), and antibacterial action by targeting bacterial RNA polymerase.

This document is intended for researchers, scientists, and drug development professionals, offering a data-centric comparison to inform further investigation and optimization of this versatile chemical scaffold. Quantitative data are summarized in structured tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the underlying biological and experimental frameworks.

I. Inhibition of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

ERAP2 plays a critical role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules. Its inhibition is a promising strategy for cancer immunotherapy and the treatment of autoimmune diseases. A notable derivative of the this compound scaffold, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (Compound 61) , has been identified as a novel and potent inhibitor of ERAP2.[1][2][3]

Comparative Potency of ERAP2 Inhibitors

The inhibitory activity of Compound 61 against ERAP2 is benchmarked against other known ERAP inhibitors from different chemical classes, including a clinically evaluated ERAP1 inhibitor, GRWD5769, and a well-characterized phosphinic pseudopeptide, DG013A.

CompoundChemical ClassTarget(s)IC50 (ERAP2)IC50 (ERAP1)Reference
Compound 61 Phenylsulfamoyl benzoic acidERAP21.2 µMActivator (AC50 = 5.9 µM)[2]
DG013A Phosphinic PseudopeptideERAP1/ERAP211 nM33 nM[4]
GRWD5769 Not DisclosedERAP1-In Clinical Trials[5]

Table 1: Comparative in vitro potency of ERAP2 inhibitors.

Signaling Pathway: Antigen Presentation

The following diagram illustrates the role of ERAP2 in the antigen presentation pathway and the point of intervention for inhibitors like this compound derivatives.

ERAP2_Pathway cluster_ER Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Degradation TAP TAP Transporter Peptide_precursors->TAP ERAP2 ERAP2 ER Endoplasmic Reticulum MHC_I MHC Class I ERAP2->MHC_I Peptide Trimming Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading Cell_Surface Cell Surface Peptide_MHC->Cell_Surface T_Cell CD8+ T-Cell Cell_Surface->T_Cell Antigen Presentation Inhibitor 3-Benzylsulfamoyl- benzoic acid derivative Inhibitor->ERAP2 Inhibition

Caption: Role of ERAP2 in antigen presentation and its inhibition.

Experimental Protocol: ERAP2 Inhibition Assay (Fluorogenic Substrate Hydrolysis)

The inhibitory activity against ERAP2 is determined using a fluorogenic substrate hydrolysis assay.[1]

  • Reagents and Materials:

    • Recombinant human ERAP2 enzyme.

    • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the recombinant ERAP2 enzyme to the wells of the microplate.

    • Add the test compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the R-AMC substrate to all wells.

    • Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

h-NTPDases are ecto-enzymes that hydrolyze extracellular nucleotides, thereby modulating purinergic signaling involved in thrombosis, inflammation, and cancer. Derivatives of this compound have been identified as potent inhibitors of these enzymes, with 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (Compound 2d) showing high selectivity for h-NTPDase8.[6]

Comparative Potency of h-NTPDase Inhibitors

The inhibitory profile of Compound 2d is compared with other known, commercially available NTPDase inhibitors.

CompoundChemical ClassTarget(s)IC50 (h-NTPDase8)IC50 (Other h-NTPDases)Reference
Compound 2d Sulfamoyl-benzoic acidh-NTPDase80.28 µM>10 µM for h-NTPDase1, 2, 3[6]
ARL 67156 ATP analogueNTPDase1, 3-Ki = 11 µM (h-NTPDase1), 18 µM (h-NTPDase3)[7]
PSB-069 Thiopurine derivativeNon-selective NTPDases-Ki = 16-18 µM (h-NTPDase1, 2, 3)[7]

Table 2: Comparative in vitro potency of h-NTPDase inhibitors.

Experimental Workflow: NTPDase Inhibition Screening

The following diagram outlines the workflow for screening compounds for NTPDase inhibitory activity using the malachite green assay.

NTPDase_Workflow Start Start: Compound Library Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Assay_Plate Dispense Compounds & Enzyme to 96-well plate Prepare_Reagents->Assay_Plate Pre_incubation Pre-incubate Assay_Plate->Pre_incubation Add_Substrate Add Substrate (ATP/ADP) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Malachite_Green Add Malachite Green Reagent Incubation->Add_Malachite_Green Measure_Absorbance Measure Absorbance (620-650 nm) Add_Malachite_Green->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: Workflow for NTPDase inhibitor screening.

Experimental Protocol: h-NTPDase Inhibition Assay (Malachite Green Assay)

The determination of h-NTPDase activity and its inhibition is performed using the malachite green assay, which quantifies the inorganic phosphate (Pi) released upon ATP or ADP hydrolysis.[2][3]

  • Reagents and Materials:

    • Recombinant human NTPDase enzymes (e.g., h-NTPDase8).

    • Substrate: ATP or ADP.

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing CaCl₂ and MgCl₂.

    • Malachite Green Reagent.

    • Test compounds and known inhibitors dissolved in DMSO.

    • 96-well clear microplates.

    • Spectrophotometer.

  • Procedure:

    • Add the assay buffer, test compounds, and enzyme solution to the wells of the microplate.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate (ATP or ADP).

    • Incubate the reaction mixture for a specific time at 37°C.

    • Stop the reaction and develop the color by adding the malachite green reagent.

    • Measure the absorbance at a wavelength between 620 nm and 650 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Quantify the amount of Pi released in each reaction.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Antibacterial Activity via RNA Polymerase Inhibition

Bacterial RNA polymerase (RNAP) is a well-validated target for broad-spectrum antibiotics. Benzyl and benzoyl benzoic acid derivatives have been shown to inhibit bacterial growth, with a proposed mechanism involving the disruption of the interaction between the RNAP core enzyme and the sigma factor, which is essential for transcription initiation.[8] This mechanism is distinct from that of the established antibiotic Rifampicin, which directly blocks the growing RNA chain.[9]

Comparative Antibacterial Activity

The antibacterial efficacy of a representative benzoyl benzoic acid derivative is compared with the clinically used antibiotic, Rifampicin, based on their Minimum Inhibitory Concentrations (MICs).

CompoundTarget OrganismMIC (µg/mL)Reference
Representative Benzoyl Benzoic Acid Derivative Staphylococcus epidermidis0.5[8]
Rifampicin Staphylococcus epidermidis0.004 - 0.03(Typical MIC range)

Table 3: Comparative Minimum Inhibitory Concentrations (MICs) against Staphylococcus epidermidis.

Logical Relationship: Mechanism of RNAP Inhibition

The diagram below illustrates the distinct mechanisms of action of this compound derivatives and Rifampicin on bacterial RNA polymerase.

RNAP_Inhibition RNAP_Core RNAP Core Enzyme Holoenzyme RNAP Holoenzyme RNAP_Core->Holoenzyme Sigma_Factor Sigma Factor Sigma_Factor->Holoenzyme Open_Complex Open Complex Holoenzyme->Open_Complex DNA DNA Promoter DNA->Open_Complex Transcription RNA Transcript Open_Complex->Transcription Initiation & Elongation Benzoic_Acid_Derivative 3-Benzylsulfamoyl- benzoic acid derivative Benzoic_Acid_Derivative->Holoenzyme Inhibits σ-factor binding Rifampicin Rifampicin Rifampicin->Open_Complex Blocks RNA exit channel

Caption: Mechanisms of RNAP inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC, a standard measure of antibacterial potency, is determined using the broth microdilution method.[10]

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus epidermidis).

    • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Test compounds and a reference antibiotic (e.g., Rifampicin).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Procedure:

    • Perform serial two-fold dilutions of the test compounds and the reference antibiotic in the broth within the wells of the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Safety Operating Guide

Navigating the Disposal of 3-Benzylsulfamoyl-benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of 3-Benzylsulfamoyl-benzoic acid, ensuring the protection of personnel and the environment.

Hazard Profile of this compound

Understanding the potential hazards of a substance is the first step in safe handling and disposal. The available information indicates the following hazards for this compound:

Hazard StatementClassificationDescription
H302Harmful if swallowedIngestion of the substance can cause adverse health effects.[1]
H315Causes skin irritationContact with skin may lead to irritation and inflammation.[1]
H319Causes serious eye irritationContact with eyes can cause significant irritation.[1]
H335May cause respiratory irritationInhalation of dust or fumes may irritate the respiratory tract.[1]

It is imperative to consult a qualified environmental health and safety (EHS) professional to conduct a formal hazardous waste determination based on the specific characteristics of the waste stream.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final disposition.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Original Containers: Whenever possible, it is best to leave chemicals in their original containers for disposal.

Waste Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards of the waste (e.g., "Harmful," "Irritant").

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

Storage of Chemical Waste

Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a well-ventilated area, away from heat and sources of ignition.

  • Provide secondary containment to capture any potential leaks or spills.

Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable waste disposal vendor.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with an accurate inventory of the waste to be collected.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal Workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and adherence to all applicable regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal challenges.

References

Essential Safety and Logistical Information for Handling 3-Benzylsulfamoyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of 3-Benzylsulfamoyl-benzoic acid. The following procedures are based on the known hazards of this compound and general best practices for handling acidic organic solids in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The recommendations provided below are based on the hazard information available for this compound and similar chemical structures. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these hazards, it is imperative to use appropriate personal protective equipment (PPE) and follow strict handling and disposal protocols to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shield.[2][3]To protect against dust particles and potential splashes, which can cause serious eye irritation.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended), and a fully buttoned lab coat.[2][4] An apron may be necessary for larger quantities.[2]To prevent skin contact, which can cause irritation. Ensure gloves are compatible with organic acids.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.[4]To prevent inhalation of the powder, which can cause respiratory tract irritation.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed when not in use.

  • Store this compound segregated from bases, oxidizing agents, and other incompatible materials.[2] Organic acids should be stored separately from inorganic acids.[2]

Weighing and Preparation of Solutions
  • All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Wear all recommended PPE as outlined in the table above.

  • Use a disposable weighing dish or line the balance with appropriate paper to contain the powder.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[6]

Experimental Use
  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep all containers of the compound and its solutions covered when not in immediate use.

  • Avoid generating dust.[7]

Disposal Plan

Contaminated PPE and Materials
  • Dispose of all contaminated disposable items, such as gloves, weighing paper, and paper towels, in a designated hazardous waste container.

  • Contaminated reusable items, such as glassware, must be decontaminated. Rinse with an appropriate solvent (e.g., acetone) to remove organic residues, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

Chemical Waste
  • Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[8]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with bases or strong oxidizing agents.

  • Aqueous waste solutions should be evaluated for their pH. Acidic waste generally needs to be neutralized before disposal, following your institution's specific guidelines.[9] However, direct drain disposal is not recommended without explicit approval from your EHS department.[6]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware F->G H Dispose of Solid Waste F->H I Dispose of Liquid Waste F->I J Doff PPE G->J H->J I->J

Caption: Workflow for the safe handling of this compound.

PPESelectionLogic cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Skin Irritation P1 Gloves & Lab Coat H1->P1 H2 Eye Irritation P2 Goggles & Face Shield H2->P2 H3 Respiratory Irritation P3 Respirator H3->P3 H4 Harmful if Swallowed P4 General Lab Practices H4->P4

Caption: Logic for selecting PPE based on the hazards of the compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.